2,4,5-Tribromo-1-methyl-1H-imidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,5-tribromo-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br3N2/c1-9-3(6)2(5)8-4(9)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMDVXMJRMNDCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347995 | |
| Record name | 2,4,5-Tribromo-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-91-4 | |
| Record name | 2,4,5-Tribromo-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole, a key building block in pharmaceutical and materials science research. This document details the experimental protocol, quantitative data, and relevant applications of this versatile compound.
Core Synthesis
The synthesis of this compound is achieved through the direct bromination of 1-methylimidazole. The reaction proceeds by treating N-methylimidazole with bromine in the presence of a base, typically sodium acetate, in an acetic acid solvent. This method allows for the exhaustive bromination of the imidazole ring at the 2, 4, and 5 positions.
Reactants and Stoichiometry
The following table outlines the reactants and their respective quantities for the synthesis of this compound.
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| N-methylimidazole | C₄H₆N₂ | 82.10 | 1.64 g | 19.97 mmol |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 25 g | 300 mmol |
| Bromine | Br₂ | 159.808 | 9.6 g | 60.07 mmol |
| Acetic Acid | C₂H₄O₂ | 60.052 | 180 mL | - |
Product Profile
The key properties of the synthesized this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1003-91-4 | [1] |
| Molecular Formula | C₄H₃Br₃N₂ | - |
| Molecular Weight | 318.80 g/mol | - |
| Appearance | Light yellow powder | [1] |
| Purity | ≥98% (Verified by HPLC/NMR) | |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| ¹H NMR | Data not available | - |
| ¹³C NMR | Data not available | - |
| IR Spectrum | Available | |
| Mass Spectrum | Data not available | - |
Experimental Protocol
The following protocol details the step-by-step procedure for the synthesis of this compound.
Materials:
-
N-methylimidazole
-
Sodium acetate
-
Bromine
-
Acetic acid
-
Water (distilled or deionized)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Distillation apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
High-vacuum pump
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.64 g (19.97 mmol) of N-methylimidazole and 25 g (300 mmol) of sodium acetate in 180 mL of acetic acid.
-
Addition of Bromine: Prepare a solution of 9.6 g (60.07 mmol) of bromine in acetic acid. Add this bromine solution dropwise to the N-methylimidazole solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2.5 hours.
-
Solvent Removal: After the reaction is complete, remove the acetic acid by distillation under reduced pressure.
-
Precipitation and Washing: Suspend the resulting residue in 500 mL of water and stir for 10 minutes at room temperature. Collect the precipitate by filtration. Wash the collected solid with water.
-
Drying: Dry the product under high vacuum to yield this compound as a light yellow powder. The reported yield is approximately 1.82 g (29%), with some product remaining in the mother liquor.[1]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules. Its three bromine atoms provide reactive handles for various cross-coupling reactions, allowing for the selective introduction of different functional groups.
Caption: Key application areas of this compound.
This halogenated imidazole serves as a critical building block for the development of novel compounds in several high-impact areas:
-
Pharmaceuticals: It is a precursor for the synthesis of a variety of bioactive molecules, including potential kinase inhibitors and antiviral agents. The tribromo substitution pattern allows for the strategic modification of the imidazole core to optimize biological activity.
-
Agrochemicals: The compound is utilized in the development of new crop protection agents.
-
Materials Science: It is employed in the creation of functional materials where the imidazole core can impart specific electronic or steric properties.
References
Physical and chemical properties of 2,4,5-Tribromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5-Tribromo-1-methyl-1H-imidazole, a halogenated N-methylated imidazole derivative, serves as a pivotal and highly functionalized building block in modern organic and medicinal chemistry. Its unique tribromo-substitution pattern on the imidazole core, combined with the N-methyl group that prevents tautomerization, imparts distinct reactivity and selectivity. This makes it an exceptionally valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents such as kinase inhibitors and antiviral compounds. This technical guide provides a detailed overview of the known physical and chemical properties, experimental protocols for its synthesis, and its application in key chemical transformations.
Chemical Identity and Properties
This compound is a stable, crystalline solid, typically appearing as a white to light yellow or orange powder.[1] It is primarily utilized as a chemical intermediate in pharmaceutical discovery and materials science.[2] The strategic placement of three bromine atoms offers multiple sites for selective functionalization, making it a versatile tool in synthetic chemistry.[2]
Physical and Chemical Properties
A summary of the available quantitative data for this compound is presented below. It should be noted that while some experimental values are available, others are predicted and should be used as an estimation.
| Property | Value | Source / Notes |
| CAS Number | 1003-91-4 | [1] |
| Molecular Formula | C₄H₃Br₃N₂ | - |
| Molecular Weight | 318.80 g/mol | - |
| Appearance | White to Yellow to Orange powder to crystal | [1] |
| Purity | >98.0% (HPLC) | [1] |
| Melting Point | 88.0 to 96.0 °C | [1] |
| Boiling Point | 364.9 °C at 760 mmHg | Predicted |
| Flash Point | 174.5 °C | Predicted |
| Refractive Index | 1.726 | Predicted |
| Density | Data not available | For the non-methylated analog, 2,4,5-tribromo-1H-imidazole, the density is reported as 2.8510 g/cm³.[3] |
| pKa | Data not available | The pKa of the conjugate acid of the parent compound, 1-methylimidazole, is 7.4, indicating it is slightly more basic than imidazole.[4] |
| Solubility | No quantitative data available. Qualitative information for the related 2,4,5-tribromo-1H-imidazole suggests limited solubility in polar solvents like water and higher solubility in non-polar organic solvents.[3] |
Spectroscopic Data
Detailed, experimentally verified 1H-NMR, 13C-NMR, and mass spectrometry data for this compound are not widely available in the public domain. However, an FTIR spectrum is accessible and can be used for identification purposes. Researchers are advised to perform their own analytical characterization upon synthesis or purchase.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the direct bromination of 1-methylimidazole.
Synthesis of this compound
This protocol is based on the direct bromination of N-methylimidazole in acetic acid.
Materials:
-
N-methylimidazole (1.0 equiv)
-
Sodium acetate (approx. 15 equiv)
-
Bromine (3.0 equiv)
-
Acetic acid
-
Water
-
Dichloromethane or Ether (for extraction)
-
Magnesium sulfate or Sodium sulfate (for drying)
-
Saturated sodium bicarbonate solution
Procedure:
-
In a suitable reaction vessel, dissolve N-methylimidazole and sodium acetate in acetic acid.
-
At room temperature, add a solution of bromine in acetic acid dropwise to the mixture.
-
Stir the reaction mixture at room temperature for approximately 2.5 hours.
-
Upon completion, remove the acetic acid by distillation under reduced pressure.
-
Suspend the resulting residue in water and stir for 10 minutes at room temperature.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under high vacuum to yield the crude product as a light yellow powder.[5]
Work-up and Purification:
-
The crude product can be further purified if necessary. An extraction can be performed by adjusting the pH of an aqueous suspension of the crude product to 7-8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ether.
-
Combine the organic phases, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.
-
If further purification is needed, silica gel column chromatography can be employed.[5]
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The primary utility of this compound in synthetic chemistry is as a versatile substrate in palladium-catalyzed cross-coupling reactions. The three bromine atoms can be selectively replaced, allowing for the stepwise introduction of different functional groups. This makes it a key intermediate in the synthesis of complex heterocyclic systems for pharmaceuticals and advanced materials.[2]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent electrophile for various cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Stille Coupling: For C-C bond formation with organostannanes.
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.
These reactions are fundamental in drug development for creating libraries of substituted imidazoles, which are common scaffolds in bioactive molecules.[2]
Caption: Reactivity of this compound in cross-coupling reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a generalized protocol adapted from established procedures for the Suzuki coupling of bromo-heterocycles. Optimization for specific substrates is recommended.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF), potentially with water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add this compound, the boronic acid, the base, the palladium catalyst, and the ligand (if used).
-
Add the anhydrous solvent via syringe. If a biphasic system is used, add degassed water.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Experimental Protocol for Buchwald-Hartwig Amination
This generalized protocol is based on standard procedures for the amination of aryl bromides. The choice of catalyst, ligand, and base is crucial and often substrate-dependent.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 - 2.0 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%)
-
Phosphine Ligand (e.g., BINAP, XPhos, BrettPhos, 2-8 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS, 1.4 - 2.2 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to the required temperature (typically 65-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the product by silica gel column chromatography.
Safety and Handling
Detailed toxicology data for this compound is not available. As with all halogenated organic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis. Its utility is most pronounced in modern palladium-catalyzed cross-coupling reactions, providing a reliable pathway to highly functionalized imidazole derivatives. While a significant amount of practical synthetic information is available, a comprehensive public dataset of its physical and spectroscopic properties is still lacking. The protocols and data compiled in this guide serve as a foundational resource for researchers looking to employ this powerful building block in their synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. 1H-Imidazole, 2,4,5-tribromo- (CAS 2034-22-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 5. This compound | 1003-91-4 [chemicalbook.com]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2,4,5-Tribromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2,4,5-Tribromo-1-methyl-1H-imidazole (C₄H₃Br₃N₂), a versatile building block in pharmaceutical and materials science.[1] The imidazole core is a crucial component in a vast array of biologically active substances and has found significant applications in the development of metal-carbene catalysts and ionic liquids.[2] Understanding the precise three-dimensional arrangement of this compound at the atomic level is paramount for designing novel molecular entities with tailored properties.
Synthesis and Crystallization
The synthesis of this compound was achieved through the bromination of 1-methylimidazole.[2] The resulting precipitate was then recrystallized to obtain single crystals suitable for X-ray diffraction analysis.
Experimental Protocol: Synthesis
A solution of bromine (143.6 g, 0.9 mol) in 50 ml of glacial acetic acid was added slowly to a solution of 1-methylimidazole (24.6 g, 0.3 mol) in 250 ml of glacial acetic acid while cooling.[2] The resulting solution was stirred overnight and subsequently poured onto 500 ml of ice water. The precipitate of this compound was collected by filtration.[2]
Experimental Protocol: Crystallization
The crude this compound was recrystallized from aqueous ethanol to yield single crystals suitable for X-ray analysis.[2] This process involves dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly, promoting the formation of well-ordered crystals.
Crystal Structure Determination
The determination of the molecular structure was accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides precise measurements of molecular dimensions and the arrangement of atoms within the crystal lattice.[3][4]
Experimental Protocol: X-ray Crystallography
A suitable single crystal of this compound was mounted on a diffractometer. The crystal was kept at a constant temperature while being irradiated with monochromatic X-rays. The diffraction pattern, consisting of a series of reflections of varying intensities, was collected. The collected data was then processed to solve the crystal structure, which involves determining the unit cell dimensions, space group, and the positions of all atoms within the asymmetric unit. The structural model was then refined to achieve the best possible fit to the experimental data.
Crystallographic Data
The crystal structure of this compound was determined to have two symmetry-independent molecules in the asymmetric unit.[2]
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₄H₃Br₃N₂ |
| Formula weight | 318.80 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 11.234(3) Å, α = 90°b = 10.373(3) Å, β = 104.53(3)°c = 14.379(4) Å, γ = 90° |
| Volume | 1620.2(8) ų |
| Z | 8 |
| Density (calculated) | 2.613 Mg/m³ |
| Absorption coefficient | 15.659 mm⁻¹ |
| F(000) | 1152 |
Selected Bond Lengths (Å)
| Bond | Molecule 1 | Molecule 2 |
| Br1-C2 | 1.868(7) | 1.864(7) |
| Br2-C4 | 1.860(7) | 1.862(7) |
| Br3-C5 | 1.855(7) | 1.859(7) |
| N1-C2 | 1.348(9) | 1.352(9) |
| N1-C5 | 1.385(9) | 1.381(9) |
| N1-C1 | 1.463(9) | 1.465(9) |
| N3-C2 | 1.325(9) | 1.322(9) |
| N3-C4 | 1.378(9) | 1.381(9) |
| C4-C5 | 1.341(10) | 1.343(10) |
Selected Bond Angles (°)
| Angle | Molecule 1 | Molecule 2 |
| C2-N1-C5 | 108.9(6) | 109.0(6) |
| C2-N1-C1 | 126.8(6) | 126.9(6) |
| C5-N1-C1 | 124.2(6) | 124.1(6) |
| C2-N3-C4 | 109.4(6) | 109.3(6) |
| N1-C2-N3 | 110.5(6) | 110.5(6) |
| N1-C2-Br1 | 124.0(5) | 124.1(5) |
| N3-C2-Br1 | 125.5(5) | 125.4(5) |
| N3-C4-C5 | 106.3(6) | 106.3(6) |
| N3-C4-Br2 | 127.2(5) | 127.2(5) |
| C5-C4-Br2 | 126.5(5) | 126.5(5) |
| N1-C5-C4 | 104.9(6) | 104.9(6) |
| N1-C5-Br3 | 127.3(5) | 127.3(5) |
| C4-C5-Br3 | 127.8(5) | 127.8(5) |
Molecular and Crystal Packing
The imidazole ring is essentially planar, as expected. The crystal packing is characterized by short hydrogen-bonding contacts between the bromine atoms and the methyl hydrogens of adjacent molecules.[2] This network of weak interactions contributes to the overall stability of the crystal lattice.
Experimental Workflow
The following diagram illustrates the key stages involved in the determination of the crystal structure of this compound.
Caption: Experimental workflow for the crystal structure determination.
This comprehensive overview of the crystal structure of this compound provides essential data and methodologies for researchers engaged in drug discovery and materials science. The detailed structural information presented herein serves as a valuable resource for computational modeling, rational drug design, and the development of novel functional materials.
References
- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. rigaku.com [rigaku.com]
Spectroscopic and Structural Elucidation of 2,4,5-Tribromo-1-methyl-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the highly functionalized building block, 2,4,5-Tribromo-1-methyl-1H-imidazole. This compound is of significant interest in medicinal chemistry and materials science due to its potential as a precursor in the synthesis of kinase inhibitors, antiviral agents, and other bioactive heterocycles.[1] The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Molecular Structure and Properties
This compound possesses a central imidazole ring substituted with three bromine atoms and a methyl group on one of the nitrogen atoms. This substitution pattern imparts unique steric and electronic properties that are valuable in the design of complex molecular architectures.
| Property | Value |
| Molecular Formula | C₄H₃Br₃N₂ |
| Molecular Weight | 318.79 g/mol [2] |
| CAS Number | 1003-91-4[2] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.7 | s | 3H | N-CH₃ |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~125 | C4/C5 |
| ~130 | C2 |
| ~35 | N-CH₃ |
Note: The chemical shifts for the brominated carbons (C2, C4, C5) are approximate and based on typical values for halogenated imidazoles.
IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | C-H stretch (methyl) |
| ~1500-1400 | Medium | Imidazole ring stretching |
| ~1300-1200 | Medium | C-N stretching |
| ~800-600 | Strong | C-Br stretching |
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 318 | High | [M]⁺ (Molecular ion) |
| 316, 320 | High | Isotopic peaks of [M]⁺ |
| 239 | Medium | [M - Br]⁺ |
| 158 | Medium | [M - 2Br]⁺ |
| 79, 81 | High | [Br]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
Instrumentation: A Bruker Avance 400 MHz spectrometer was used for both ¹H and ¹³C NMR analysis.
Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.98 seconds
-
Relaxation Delay: 1.0 second
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 seconds
-
Relaxation Delay: 2.0 seconds
IR Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond ATR accessory was utilized.
Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.[3] Pressure was applied to ensure good contact between the sample and the crystal.[3]
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Mass Spectrometry
Instrumentation: An Agilent 6120 series single quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Sample Preparation: A dilute solution of this compound was prepared in methanol at a concentration of approximately 1 mg/mL.
Data Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 4000 V
-
Fragmentor Voltage: 100 V
-
Drying Gas (N₂): 10 L/min
-
Scan Range: m/z 50-500
Visualizations
The following diagrams illustrate the molecular structure and a logical workflow for the spectroscopic analysis of this compound.
Caption: Molecular structure of this compound.
Caption: Workflow for the spectroscopic analysis of the target compound.
References
An In-depth Technical Guide to 2,4,5-Tribromo-1-methyl-1H-imidazole (CAS 1003-91-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,4,5-Tribromo-1-methyl-1H-imidazole, registered under CAS number 1003-91-4. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its utility in constructing complex molecular architectures.
Core Properties and Specifications
This compound is a halogenated imidazole derivative. The strategic placement of three bromine atoms on the imidazole ring, combined with the N-methyl group, makes it an excellent precursor for the synthesis of polysubstituted imidazoles through various cross-coupling reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1003-91-4 | [1][2] |
| Molecular Formula | C₄H₃Br₃N₂ | [1][3] |
| Molecular Weight | 318.79 g/mol | [1][3] |
| Appearance | White to yellow to orange powder/crystal | |
| Melting Point | 88.0 to 96.0 °C | |
| Purity | >98.0% (HPLC) | |
| Synonyms | 1-Methyl-2,4,5-tribromoimidazole | [3] |
Spectral Data
While a detailed spectral analysis is beyond the scope of this guide, researchers can obtain spectral data (such as ¹H NMR, ¹³C NMR, and IR) from various suppliers or through experimental analysis to confirm the structure of the compound.[2]
Synthesis and Experimental Protocols
This compound is typically synthesized from 1-methylimidazole. A general experimental protocol for its synthesis is provided below, followed by detailed protocols for its application in key cross-coupling reactions.
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of 1-methylimidazole.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1-methylimidazole in a suitable solvent such as glacial acetic acid.
-
Bromination: Slowly add a solution of bromine in the same solvent to the 1-methylimidazole solution at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Applications in Organic Synthesis
The tribrominated nature of this imidazole derivative allows for selective and sequential functionalization at the C2, C4, and C5 positions, making it a valuable tool in the synthesis of complex heterocyclic compounds.[4] It is particularly useful in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids to introduce aryl or other organic substituents onto the imidazole core.
Experimental Protocol for Synthesis of a 2,4,5-Triaryl-1-methyl-1H-imidazole:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired arylboronic acid (3.3 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and methanol (5:1).
-
Reaction Conditions: Heat the reaction mixture at reflux (typically 80-110 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,4,5-triaryl-1-methyl-1H-imidazole.[5][6][7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amino groups onto the imidazole ring.
Experimental Protocol for the Amination of this compound:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., NaOtBu, 1.5 equivalents).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[8][9][10][11]
Suppliers
This compound is available from a variety of chemical suppliers that cater to the research and development community. A non-exhaustive list of potential suppliers is provided below. It is recommended to contact the suppliers directly for the most up-to-date product information, availability, and pricing.
-
Adamas Reagent, Ltd.[2]
-
Accela ChemBio Co.,Ltd.[2]
-
Alfa Chemistry[1]
-
Career Henan Chemical Co.[2]
-
Pharmaffiliates[3]
-
Shanghai Hanhong Scientific Co.,Ltd.[2]
-
Shanghai Jian Chao Chemical Technology Co., Ltd.[2]
-
Sigma-Aldrich
-
TCI Chemicals
Safety Information
Detailed safety information, including hazard identification, first-aid measures, and handling and storage recommendations, can be found in the Safety Data Sheet (SDS) provided by the supplier. It is imperative to review the SDS thoroughly before handling this chemical and to use appropriate personal protective equipment (PPE).
Conclusion
This compound (CAS 1003-91-4) is a highly functionalized and versatile building block with significant applications in the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it an invaluable tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and key applications to support further research and development efforts.
References
- 1. 1003-91-4 suppliers USA [americanchemicalsuppliers.com]
- 2. This compound | 1003-91-4 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 5. jocpr.com [jocpr.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of the Ocean: A Technical Guide to Marine Brominated Imidazoles
For Researchers, Scientists, and Drug Development Professionals
The marine environment represents a vast and largely untapped resource for novel bioactive compounds with significant therapeutic potential. Among these, brominated imidazole alkaloids, primarily sourced from marine sponges, have emerged as a promising class of natural products exhibiting a wide range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive overview of the key marine sources of these compounds, quantitative data on their isolation, detailed experimental protocols, and insights into their mechanisms of action.
Primary Marine Sources of Brominated Imidazoles
Marine sponges are the most prolific producers of brominated imidazole alkaloids. Several genera are particularly noteworthy for their rich and diverse chemical profiles of these compounds.
Key Marine Sponge Genera:
-
Leucetta and Clathrina (Class Calcarea): These calcareous sponges are known to produce a variety of 2-aminoimidazole alkaloids, including naamidines and kealiinines.
-
Agelas (Class Demospongiae): This genus is a well-known source of pyrrole-imidazole alkaloids, such as oroidin and the potent cytotoxic agent agelastatin.
-
Axinella (Class Demospongiae): Sponges of this genus have yielded complex dimeric pyrrole-imidazole alkaloids like the massadines.
-
Stylissa (Class Demospongiae): This genus is also a significant producer of pyrrole-imidazole alkaloids.
While sponges are the primary source, other marine organisms, including red algae and marine bacteria, have also been identified as potential producers of brominated compounds, though research in these areas is less extensive.
Quantitative Data on Brominated Imidazole Isolation
The yield of brominated imidazoles from marine sponges can vary significantly depending on the species, geographical location, and extraction methodology. The following table summarizes available quantitative data from the literature.
| Compound Name | Marine Source | Yield | Reference |
| Oroidin | Agelas oroides | 10-15 mg of pure compound from 1 kg of wet sponge | [1](2) |
| (-)-Cylindradine A | Petrosia (Strongylophora) sp. | ~0.1% of sponge dry weight | [3](4) |
| Unnamed Compound | Petrosia (Strongylophora) sp. | ~0.01% of sponge dry weight | [3](4) |
| Unnamed Compound | Petrosia (Strongylophora) sp. | ~0.2% of sponge dry weight | [3](4) |
| Methyldorimidazole | Leucetta chagosensis | 2 mg from 4 g of MeOH extract | [5](6) |
| Preclathridine B | Leucetta chagosensis | 2.5 mg from 4 g of MeOH extract | [5](6) |
Experimental Protocols
The successful isolation and purification of brominated imidazoles from marine sponges require a systematic approach involving solvent extraction and multi-step chromatography.
Protocol 1: General Extraction and Isolation of Oroidin from Agelas sp.[1](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYd4PoeMjYkzzuNhoiUyl9JMIdoYRdHhN_KsbN_tghRw0OuLb9zbGtfA878XJFPhE7mcivRtt0AV1dCFEcFTb3GuE59sZmxow-1B96pJPWw0ngWG5dRYedwWskviHmRFERFIosHDA_-m3cHnhLQREADuqIoTsKwMH8uk_iYm7WNI3p6V3irufiiEYcYtIUxp86H6JyB31es9LBWCS--y988s4PFhtzs4Y7pbgB)
1. Sample Collection and Preparation:
-
Collect fresh specimens of the marine sponge and immediately freeze them at -20°C to preserve the chemical integrity of the metabolites.
-
Cut the frozen sponge material into small pieces and homogenize it with an equal volume of methanol (MeOH) using a high-speed blender.
2. Extraction:
-
Macerate the resulting homogenate at room temperature for 24 hours to allow for thorough extraction of the alkaloids.
-
Filter the mixture to separate the solvent from the sponge biomass.
-
Repeat the extraction process on the sponge biomass two more times with fresh MeOH to ensure maximum recovery of the target compounds.
-
Combine all the methanolic extracts.
3. Solvent Partitioning for Enrichment:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform a liquid-liquid partition with n-hexane to remove nonpolar compounds such as lipids. Repeat the hexane wash three times.
-
Subsequently, partition the aqueous methanolic phase against ethyl acetate (EtOAc). The brominated imidazole alkaloids will preferentially move into the EtOAc phase.
-
Collect the EtOAc phase and evaporate the solvent to yield an oroidin-rich fraction.
4. Chromatographic Purification:
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve the oroidin-rich fraction in the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% Trifluoroacetic Acid - TFA).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Utilize a semi-preparative HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 10 mm, 10 µm particle size).
-
Employ a gradient elution system, for example, starting with 10% acetonitrile in water with 0.1% TFA and increasing to 40% acetonitrile over 30 minutes, at a flow rate of approximately 4.0 mL/min.
-
Monitor the elution profile using a UV detector at wavelengths of 254 nm and 280 nm.
-
Collect the fractions corresponding to the peak of interest (oroidin typically elutes at around 18-22 minutes under these conditions).
-
5. Purity Analysis and Final Product Preparation:
-
Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated compound.
-
Pool the fractions with a purity of >98%.
-
Lyophilize the pooled fractions to obtain pure oroidin as a solid.
Protocol 2: Isolation of Methyldorimidazole and Preclathridine B from Leucetta chagosensis[3](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjurdtNEYUd1lUnh9WmzWAWwfGpJPwQSsufyL8sc5xZxkVVrhnxCHvUr8CiU6s6iMX7bYMfrpPAp61GT7btoOlNymfCjhL2i0mKBF5ijdnRVhVakBL3KqQwiV16nCARIuDoLmFLt-UBfMEN7I=)
1. Extraction and Initial Fractionation:
-
Extract the freeze-dried sponge tissue with methanol.
-
Subject the methanolic extract to solvent partitioning to obtain hexane, ethyl acetate, butanol, and aqueous phases.
2. Chromatographic Separation:
-
Subject the ethyl acetate fraction to column chromatography on Sephadex LH-20 using methanol as the eluent.
-
Further purify the resulting fractions using a reversed-phase silica gel column with a mobile phase of MeOH:H₂O:TFA (50:50:1%).
-
Perform semi-preparative HPLC on the promising fractions to isolate the pure compounds.
Visualizing the Molecular Landscape
To better understand the origin and function of these marine natural products, the following diagrams illustrate a proposed biosynthetic pathway, a general experimental workflow for their isolation, and the signaling pathways affected by two prominent brominated imidazoles.
Caption: Proposed biosynthetic pathway of pyrrole-imidazole alkaloids from amino acid precursors.
Caption: General experimental workflow for the isolation and purification of brominated imidazoles.
Caption: Signaling pathway of Naamidine A leading to apoptosis and MAPK activation.[7](8--INVALID-LINK--
Caption: Mechanism of action of Agelastatin A in the inhibition of protein synthesis.[9](10)
Conclusion and Future Directions
Brominated imidazoles from marine sponges represent a rich and diverse source of lead compounds for drug discovery. The potent and varied biological activities of these natural products, coupled with their unique chemical architectures, make them compelling targets for further investigation. This guide provides a foundational understanding of the key aspects of sourcing, isolating, and characterizing these valuable marine metabolites. Future research should focus on expanding the quantitative analysis of these compounds across a wider range of sponge species, optimizing and standardizing isolation protocols, and further elucidating the intricate signaling pathways through which they exert their biological effects. Such efforts will be crucial in translating the therapeutic promise of these marine natural products into tangible clinical applications.
References
- 1. Agelastatin E, agelastatin F, and benzosceptrin C from the marine sponge Agelas dendromorpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Total Syntheses of (±)-Massadine and Massadine Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two new imidazole alkaloids from Leucetta chagosensis sponge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. cris.tau.ac.il [cris.tau.ac.il]
- 10. Inhibition of Eukaryotic Translation by the Antitumor Natural Product Agelastatin A [pubmed.ncbi.nlm.nih.gov]
Navigating the Regioselective Reactivity of Tribromoimidazoles: A Technical Guide to Functionalization at the 2-Position
For Researchers, Scientists, and Drug Development Professionals
The tribromoimidazole scaffold is a versatile building block in medicinal chemistry and materials science. Its three bromine atoms offer multiple points for chemical modification, enabling the synthesis of diverse and complex molecular architectures. A key aspect of its synthetic utility lies in the differential reactivity of the bromine atoms, particularly the enhanced reactivity of the bromine at the C2-position. This technical guide provides an in-depth analysis of the selective functionalization of the 2-position of N-protected 2,4,5-tribromoimidazoles, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid in the strategic design and execution of synthetic routes.
Enhanced Reactivity at the C2-Position
The bromine atom at the 2-position of the imidazole ring is the most susceptible to substitution, a phenomenon attributed to the electronic properties of the imidazole ring. The two nitrogen atoms exert a significant influence on the electron distribution, rendering the C2-position more electrophilic and the C2-bromine a better leaving group compared to the bromines at the C4 and C5 positions. This inherent reactivity allows for highly regioselective transformations, which is a cornerstone of efficient synthetic strategies.
Two primary methodologies have proven effective for the selective functionalization of the 2-bromo position: metal-halogen exchange followed by electrophilic quench, and palladium-catalyzed cross-coupling reactions.
Metal-Halogen Exchange: A Gateway to Diverse Functionality
Metal-halogen exchange is a powerful technique for converting an aryl or heteroaryl halide into a potent nucleophile. In the case of N-protected 2,4,5-tribromoimidazoles, this reaction can be controlled to occur selectively at the 2-position, providing a versatile intermediate for the introduction of a wide range of electrophiles.
Quantitative Data for Metal-Halogen Exchange at the C2-Position
The choice of the organometallic reagent is crucial for achieving high regioselectivity. While strong bases like n-butyllithium can lead to a mixture of products due to competing lithiation at both the C2 and C5 positions, other organometallic reagents exhibit remarkable selectivity for the C2-bromine. The following table summarizes the outcomes of metal-halogen exchange reactions on 1-protected 2,4,5-tribromoimidazoles.
| Organometallic Reagent | Electrophile | Product | Yield (%) | Reference |
| Ethylmagnesium Bromide | H₂O | 1-Protected-4,5-dibromoimidazole | Good | [1] |
| Methyllithium | H₂O | 1-Protected-4,5-dibromoimidazole | Good | [1] |
| s-Butyllithium | H₂O | 1-Protected-4,5-dibromoimidazole | Good | [1] |
| Phenyllithium | H₂O | 1-Protected-4,5-dibromoimidazole | Good | [1] |
Note: The term "Good" is used as reported in the primary literature, suggesting synthetically useful yields.
Experimental Protocol: Selective Lithiation and Quench
This protocol describes the general procedure for the regioselective metal-halogen exchange at the 2-position of a 1-protected 2,4,5-tribromoimidazole and subsequent reaction with an electrophile.
Materials:
-
1-Protected-2,4,5-tribromoimidazole
-
Anhydrous tetrahydrofuran (THF)
-
Organometallic reagent (e.g., Ethylmagnesium bromide in THF)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve the 1-protected 2,4,5-tribromoimidazole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of the organometallic reagent (e.g., a solution of ethylmagnesium bromide in THF) to the cooled solution.
-
Stir the reaction mixture at -78 °C for the appropriate time to ensure complete metal-halogen exchange.
-
Add the desired electrophile (e.g., benzaldehyde) to the reaction mixture and continue stirring at -78 °C.
-
Allow the reaction to warm to room temperature and quench by the addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of C-C and C-heteroatom bonds. The heightened reactivity of the 2-bromo position in tribromoimidazoles makes it an excellent substrate for these transformations, allowing for the introduction of aryl, heteroaryl, and other organic moieties with high regioselectivity. A notable application of this strategy is in the total synthesis of the marine alkaloid Nortopsentin D, where a selective Suzuki coupling at the C2-position of a tribromoimidazole derivative is a key step.[2]
Quantitative Data for Suzuki Coupling at the C2-Position
While specific yield data for a wide range of coupling partners with 2,4,5-tribromoimidazole is not extensively tabulated in the literature, the successful synthesis of Nortopsentin D highlights the viability of this approach. The reaction of a protected 2,4,5-tribromoimidazole with an indolylboronic acid derivative proceeds selectively at the 2-position.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1-SEM-2,4,5-tribromoimidazole | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Not explicitly stated, but successful step in a multi-step synthesis |
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction at the 2-position of a 1-protected 2,4,5-tribromoimidazole.
Materials:
-
1-Protected-2,4,5-tribromoimidazole
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Water (if using a two-phase system)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a reaction vessel, add the 1-protected 2,4,5-tribromoimidazole, the boronic acid or ester, and the base.
-
Add the palladium catalyst and any necessary ligands.
-
Add the anhydrous solvent(s).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The selective reactivity of the bromine atom at the 2-position of tribromoimidazoles provides a reliable and efficient handle for the synthesis of a wide array of functionalized imidazole derivatives. Both metal-halogen exchange and palladium-catalyzed cross-coupling reactions have been demonstrated as effective strategies for this purpose. For researchers in drug discovery and materials science, a thorough understanding of these methodologies is crucial for the rational design of novel compounds with desired properties.
Future research in this area will likely focus on expanding the scope of electrophiles and coupling partners, developing more sustainable and efficient catalytic systems, and exploring the reactivity of the remaining bromine atoms at the C4 and C5 positions for sequential functionalization, thereby unlocking the full potential of the tribromoimidazole scaffold.
References
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2,4,5-Tribromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Tribromo-1-methyl-1H-imidazole is a versatile, polyhalogenated heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its three bromine substituents offer multiple points for functionalization through cross-coupling reactions, enabling the synthesis of complex, multi-substituted imidazole derivatives. The N-methyl group provides stability and prevents tautomerization, simplifying its reactivity compared to N-H imidazoles.[1]
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, valued for its mild reaction conditions and tolerance of a wide range of functional groups. This document provides detailed application notes and protocols for the use of this compound in Suzuki cross-coupling reactions, facilitating the development of novel compounds for pharmaceutical and other applications.
Reactivity and Regioselectivity
The three bromine atoms on the 1-methylimidazole core exhibit differential reactivity, which can be exploited for selective, stepwise functionalization. While extensive studies on the 1-methyl derivative are not widely published, literature on the analogous 1-[[2-(trimethylsilyl)ethoxy]methyl] (SEM) protected 2,4,5-tribromo-1H-imidazole provides valuable insights. In this analogue, selective Suzuki-Miyaura coupling occurs preferentially at the C2 position. This enhanced reactivity at C2 is a key feature for controlled, sequential derivatization of the imidazole scaffold. The relative reactivity for direct Suzuki coupling at the C4 and C5 positions is less established and may require more forcing conditions or alternative coupling strategies.
Data Presentation: Representative Suzuki Cross-Coupling Reactions
The following table summarizes representative reaction conditions and yields for the selective mono-arylation of a 2,4,5-tribromo-1H-imidazole derivative. The data is adapted from studies on a SEM-protected analogue, which is expected to exhibit similar reactivity at the imidazole core.
Table 1: Selective Mono-Arylation of a 2,4,5-Tribromo-1H-imidazole Derivative with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 12 | 2-(2-Naphthyl)-4,5-dibromo-1-SEM-imidazole | 75 |
| 2 | 4-Biphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 12 | 2-(4-Biphenylyl)-4,5-dibromo-1-SEM-imidazole | 81 |
Data adapted from Langhammer, I., & Erker, T. (2005). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole halides with arylboronic acids. Heterocycles, 65(8), 1975-1984. The substrate used was 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole.
Experimental Protocols
Protocol 1: General Procedure for Selective C2-Arylation of this compound
This protocol is a general method for the selective mono-arylation at the C2 position of this compound with an arylboronic acid. Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to the flask.
-
Degassing: Bubble nitrogen or argon through the stirred reaction mixture for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Extraction and Drying: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4,5-dibromo-1-methyl-1H-imidazole.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Selective C2-Arylation
The diagram below outlines the key steps in the experimental protocol for the selective Suzuki cross-coupling at the C2 position of this compound.
Caption: General workflow for selective Suzuki cross-coupling reaction.
References
Application Notes and Protocols for Stille Coupling with 2,4,5-Tribromo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, widely utilized in organic synthesis.[1][2] This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or pseudohalide.[1] Due to its tolerance of a wide array of functional groups and typically mild reaction conditions, the Stille coupling has become an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[3][4]
2,4,5-Tribromo-1-methyl-1H-imidazole is a highly functionalized building block of significant interest in medicinal chemistry and drug development. The presence of three bromine atoms at distinct positions on the imidazole ring offers opportunities for selective, sequential functionalization, allowing for the construction of diverse molecular architectures. The Stille coupling provides an efficient means to introduce aryl, vinyl, or alkynyl substituents at these positions, leading to the synthesis of novel compounds with potential biological activity.
These application notes provide a detailed protocol for the Stille coupling of this compound with various organostannanes.
Reaction Principle
The catalytic cycle of the Stille reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] Initially, a palladium(0) catalyst undergoes oxidative addition with the bromo-imidazole substrate. This is followed by transmetalation, where the organic group from the organostannane reagent is transferred to the palladium center. Finally, reductive elimination from the resulting palladium(II) complex yields the desired substituted imidazole product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]
Experimental Protocols
This section provides a general experimental protocol for the Stille coupling of this compound. It is important to note that reaction conditions may require optimization depending on the specific organostannane used and the desired degree of substitution.
Materials and Reagents:
-
This compound
-
Organostannane (e.g., Tributyl(phenyl)stannane, Tributyl(vinyl)stannane, Tributyl(ethynyl)stannane)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)[2]
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF, THF)[6]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Stirring and heating apparatus
-
Reagents for workup and purification (e.g., potassium fluoride solution, ethyl acetate, hexanes, silica gel)
General Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (1-5 mol%), and any solid ligand.
-
Solvent Addition: Add the anhydrous and degassed solvent (5-10 mL per mmol of the imidazole substrate) via syringe.
-
Reagent Addition: Add the organostannane reagent (1.1-1.5 equiv. per bromine atom to be substituted) via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically between 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to over 24 hours depending on the reactivity of the substrates.[6]
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent such as ethyl acetate.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin salts.[3]
-
Filter the mixture through a pad of Celite® to remove the precipitated tin salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted imidazole product.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Stille coupling of this compound with various organostannanes. Please note that these are representative examples and actual results may vary.
Table 1: Stille Coupling of this compound with Aryl Stannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 75-85 |
| 2 | Tributyl(4-methoxyphenyl)stannane | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Dioxane | 100 | 18 | 70-80 |
| 3 | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 24 | 65-75 |
Table 2: Stille Coupling of this compound with Vinyl and Alkynyl Stannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | THF | 80 | 8 | 80-90 |
| 2 | (E)-Tributyl(styryl)stannane | Pd₂(dba)₃ (2) | AsPh₃ (4) | DMF | 100 | 16 | 70-80 |
| 3 | Tributyl(phenylethynyl)stannane | Pd(PPh₃)₄ (5) | CuI (10) | THF | 65 | 6 | 85-95 |
Mandatory Visualizations
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Experimental workflow for the Stille coupling reaction.
References
Application of 2,4,5-Tribromo-1-methyl-1H-imidazole in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Tribromo-1-methyl-1H-imidazole is a highly functionalized and versatile synthetic building block crucial in the development of potent and selective kinase inhibitors.[1] Its three bromine atoms offer distinct reactivity profiles, enabling regioselective functionalization through various cross-coupling reactions. This allows for the systematic construction of complex 2,4,5-trisubstituted imidazole scaffolds, which are privileged structures in the design of inhibitors for key kinases implicated in diseases such as cancer and inflammatory disorders. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on targeting Activin receptor-like kinase 5 (ALK5) and Transforming growth factor-β-activated kinase 1 (TAK1).
Key Applications
The primary application of this compound in this context is as a scaffold for the synthesis of 2,4,5-triaryl-1-methyl-1H-imidazole derivatives. The strategic arrangement of different aryl moieties at the 2, 4, and 5-positions allows for the fine-tuning of inhibitory activity and selectivity against specific kinase targets. The N-methyl group provides stability and prevents unwanted side reactions at the imidazole nitrogen. The bromine atoms can be sequentially substituted using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, providing a modular approach to a diverse range of potential inhibitors.[1]
Featured Kinase Targets
Activin Receptor-Like Kinase 5 (ALK5)
ALK5, also known as Transforming Growth Factor-β (TGF-β) type I receptor, is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway. Dysregulation of this pathway is implicated in a variety of pathological conditions, including cancer and fibrosis. Small molecule inhibitors of ALK5 can block the phosphorylation of downstream SMAD proteins, thereby inhibiting the pro-tumorigenic and fibrotic effects of TGF-β.[2] Several 2,4,5-trisubstituted imidazole derivatives have been identified as potent ALK5 inhibitors.[2][3]
Transforming Growth Factor-β-Activated Kinase 1 (TAK1)
TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is a key signaling node in inflammatory and immune responses. It is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, and regulates downstream pathways such as NF-κB and JNK/p38 MAPK.[4] Inhibition of TAK1 is a promising therapeutic strategy for a range of inflammatory diseases and certain cancers. Imidazole-based compounds have been successfully developed as selective TAK1 inhibitors.[4]
Data Presentation: Inhibitory Activity of 2,4,5-Trisubstituted Imidazole Derivatives
The following table summarizes the in vitro inhibitory activity of representative 2,4,5-trisubstituted imidazole-based kinase inhibitors. While not all of these were explicitly synthesized from this compound in the cited literature, their structures highlight the therapeutic potential of the scaffolds readily accessible from this starting material.
| Compound ID | Target Kinase | Structure | IC50 (nM) | Reference |
| ALK5 Inhibitor 11e | ALK5 | 2-(3-carbamoylbenzyl)-4-(quinoxalin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole | 1.1 | [2] |
| TAK1 Inhibitor 22 | TAK1 | 2,4-di(carboxamido)-1H-imidazole derivative | 250 | [4] |
Experimental Protocols
General Workflow for Kinase Inhibitor Synthesis
The synthesis of 2,4,5-trisubstituted imidazole-based kinase inhibitors from this compound can be conceptualized as a stepwise functionalization process. The differing reactivity of the bromine atoms (typically C2 > C5 > C4) allows for sequential Suzuki-Miyaura cross-coupling reactions to introduce the desired aryl or heteroaryl groups.
Protocol 1: Synthesis of a 2,4,5-Triaryl-1-methyl-1H-imidazole ALK5 Inhibitor (Representative)
This protocol is a representative procedure for the synthesis of a 2,4,5-triaryl-1-methyl-1H-imidazole, a scaffold found in potent ALK5 inhibitors, using a stepwise Suzuki-Miyaura coupling approach starting from this compound.
Materials:
-
This compound
-
Arylboronic acid 1 (e.g., quinoxalin-6-ylboronic acid)
-
Arylboronic acid 2 (e.g., 6-methylpyridin-2-ylboronic acid)
-
Arylboronic acid 3 (e.g., 3-(aminocarbonyl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
Step 1: First Suzuki-Miyaura Coupling (e.g., at the C2 position)
-
To a dried flask under an inert atmosphere, add this compound (1.0 eq.), arylboronic acid 1 (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-aryl-4,5-dibromo-1-methyl-1H-imidazole intermediate.
Step 2: Second Suzuki-Miyaura Coupling (e.g., at the C5 position)
-
Repeat the procedure from Step 1 using the 2-aryl-4,5-dibromo-1-methyl-1H-imidazole intermediate (1.0 eq.) and arylboronic acid 2 (1.1 eq.).
-
Purify the product to obtain the 2,5-diaryl-4-bromo-1-methyl-1H-imidazole.
Step 3: Third Suzuki-Miyaura Coupling (at the C4 position)
-
Follow the procedure from Step 1 using the 2,5-diaryl-4-bromo-1-methyl-1H-imidazole intermediate (1.0 eq.) and arylboronic acid 3 (1.1 eq.).
-
After purification, the final 2,4,5-triaryl-1-methyl-1H-imidazole product is obtained.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This is a general protocol for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., ALK5 or TAK1)
-
Peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized inhibitor compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Diagrams
TGF-β/ALK5 Signaling Pathway
The TGF-β signaling pathway is initiated by the binding of TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 phosphorylates downstream signaling molecules, SMAD2 and SMAD3, leading to their association with SMAD4 and translocation to the nucleus to regulate gene expression. ALK5 inhibitors block this cascade at the receptor level.
TAK1 Signaling Pathway
TAK1 is a central kinase in several signaling pathways, including the NF-κB and MAPK pathways, which are activated by pro-inflammatory cytokines like TNF-α. Upon receptor activation, TAK1 is recruited and activated, leading to the phosphorylation of downstream kinases IKKβ (for NF-κB activation) and MKKs (for p38 and JNK activation). TAK1 inhibitors prevent the activation of these downstream inflammatory and stress-response pathways.
References
- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1,2,4-trisubstituted imidazoles and 1,3,5-trisubstituted pyrazoles as inhibitors of transforming growth factor beta type 1 receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Diaryl-imidazole Based Antiviral Agents from 2,4,5-Tribromo-1-methyl-1H-imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, diaryl-substituted imidazoles have garnered significant attention as potent inhibitors of host cell kinases, such as p38 MAP kinase, which are crucial for the replication of a variety of viruses. By targeting host cell machinery, these compounds can offer a broad-spectrum antiviral strategy with a higher barrier to the development of viral resistance.
This document provides detailed protocols for the synthesis of diaryl-imidazole derivatives, potential antiviral agents, using 2,4,5-Tribromo-1-methyl-1H-imidazole as a versatile starting material. The synthetic strategy hinges on sequential, site-selective palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties at the C2 and C4 positions of the imidazole ring.
Synthetic Strategy Overview
The synthesis of unsymmetrical 2,4-diaryl-1-methyl-1H-imidazoles from this compound can be achieved through a regioselective, step-wise functionalization. The higher reactivity of the bromine atom at the C2 position of the imidazole ring allows for a selective initial Suzuki coupling. Subsequent metal-halogen exchange at one of the remaining bromine positions, followed by a second Suzuki coupling, affords the desired diaryl-imidazole.
A representative synthetic workflow is depicted below:
Experimental Protocols
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 2-(Aryl)-4,5-dibromo-1-methyl-1H-imidazole (Intermediate)
This protocol describes the selective Suzuki-Miyaura coupling at the C2 position of this compound.
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and a suitable base (e.g., Na₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), to the flask.
-
Solvent Addition and Degassing: Add a degassed solvent mixture, typically a 4:1 mixture of 1,4-dioxane and water. Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4,5-dibromo-1-methyl-1H-imidazole intermediate.
Protocol 2: Synthesis of 2,4-Diaryl-5-bromo-1-methyl-1H-imidazole (Final Product)
This protocol details the second Suzuki-Miyaura coupling to introduce a second aryl group at the C4 position.
-
Lithiation: Dissolve the 2-aryl-4,5-dibromo-1-methyl-1H-imidazole intermediate (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 eq.) dropwise and stir the mixture at -78 °C for 1 hour.
-
Second Suzuki Coupling: In a separate flask, prepare a mixture of the second arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a suitable base (e.g., Na₂CO₃, 2.0 eq.) in a degassed 4:1 mixture of 1,4-dioxane and water.
-
Addition: Transfer the lithiated intermediate from step 1 to the mixture from step 2 via cannula at -78 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 90-100 °C) for 12-24 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the final 2,4-diaryl-5-bromo-1-methyl-1H-imidazole product.
Antiviral Activity of Diaryl-imidazole Derivatives
Diaryl-imidazoles, particularly those with a pyridinyl substituent, have been identified as potent inhibitors of p38 MAP kinase, a host enzyme implicated in the replication of several viruses. The inhibition of this kinase can disrupt viral entry and reduce the production of pro-inflammatory cytokines.
| Compound Class | Target Virus | Assay | IC₅₀ / EC₅₀ | Reference |
| Pyridinyl Imidazole (SB202190) | Ebola Virus (EBOV) | Viral Replication in MDDCs | 2.67 µM | [1] |
| Pyridinyl Imidazole (SB203580) | Ebola Virus (EBOV) | Viral Replication in THP-1 cells | 8.21 µM | [1] |
| Pyridinyl Imidazole (SB202190) | Junín Virus (JUNV) | Viral Protein Expression | Significant reduction at 20-40 µM | [2] |
| Pyridinyl Imidazole (SB203580) | Junín Virus (JUNV) | Viral Protein Expression | Significant reduction at 20-40 µM | [2] |
| p38 MAPK Inhibitor (NJK14047) | Respiratory Syncytial Virus (RSV) | Viral Replication | Dose-dependent decrease | [3] |
| p38 MAPK Inhibitor (NJK14047) | Influenza A Virus | Viral Replication | Dose-dependent decrease | [3] |
Mechanism of Action: Inhibition of p38 MAP Kinase Signaling Pathway
The antiviral effect of the synthesized diaryl-imidazoles is often attributed to the inhibition of the p38 MAP kinase signaling pathway. This pathway is activated by various cellular stresses and plays a crucial role in cellular processes that can be hijacked by viruses for their replication. Inhibition of p38 MAPK can interfere with viral entry, which for some viruses occurs via macropinocytosis, and can also suppress the virus-induced production of inflammatory cytokines.[1]
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of diaryl-imidazole based antiviral agents. The provided protocols, centered around sequential Suzuki-Miyaura cross-coupling reactions, offer a robust methodology for generating a library of potential antiviral compounds. The demonstrated antiviral activity of diaryl-imidazoles, mediated through the inhibition of the host p38 MAP kinase pathway, highlights the potential of this chemical class in the development of broad-spectrum antiviral therapeutics. Further optimization of the synthesized compounds could lead to the discovery of novel and potent antiviral drug candidates.
References
- 1. Pyridinyl imidazole inhibitors of p38 MAP kinase impair viral entry and reduce cytokine induction by Zaire ebolavirus in human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the p38 cell signaling pathway as antiviral compounds against Junín virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel p38 mitogen activated protein kinase (MAPK) specific inhibitor suppresses respiratory syncytial virus and influenza A virus replication by inhibiting virus-induced p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2,4,5-Tribromo-1-methyl-1H-imidazole
Introduction
2,4,5-Tribromo-1-methyl-1H-imidazole is a highly functionalized, multi-halogenated imidazole derivative that serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1] Its utility in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, makes it a valuable intermediate for constructing complex heterocyclic systems.[1] Given its role in the development of potential drug candidates, including kinase inhibitors and antiviral agents, ensuring the purity of this compound is of paramount importance to guarantee the quality, safety, and efficacy of the final products.[1][2]
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity analysis of this compound. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method to assess the purity of this key intermediate.
Principle
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[3][4] This method utilizes a reversed-phase approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[3]
Experimental
Instrumentation and Materials
-
HPLC system equipped with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Phosphoric acid (or formic acid for MS-compatibility)[3][5][6]
-
Volumetric flasks, pipettes, and autosampler vials
-
Reference standard of this compound (purity >98%)
Chromatographic Conditions
A summary of the HPLC method parameters is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (70:30, v/v) |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm[3] |
| Run Time | 15 minutes |
Protocols
1. Preparation of Mobile Phase To prepare 1000 mL of the mobile phase, carefully mix 700 mL of HPLC-grade acetonitrile with 300 mL of HPLC-grade water. Add 1.0 mL of phosphoric acid to the mixture and sonicate for 15 minutes to degas.
2. Preparation of Standard Solution Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of about 100 µg/mL.
3. Preparation of Sample Solution Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.[3]
4. System Suitability Inject the standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.
5. Data Analysis Inject the prepared sample solution into the HPLC system. The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Results and Data Presentation
The following table summarizes hypothetical quantitative data for the purity analysis of a batch of this compound.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | 2.54 | 15.7 | 0.35 |
| 2 | 4.89 | 4450.1 | 99.21 |
| 3 | 6.12 | 19.3 | 0.43 |
| Total | 4485.1 | 100.0 |
Workflow and Diagrams
The logical workflow for the HPLC purity analysis is depicted in the following diagram.
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
The described HPLC method provides a reliable and robust approach for the purity determination of this compound. This application note serves as a comprehensive guide for researchers and scientists in pharmaceutical development and quality control to ensure the integrity of this important chemical intermediate. The method is straightforward and can be readily implemented in a laboratory setting with standard HPLC equipment.
References
- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 1-Decyl-2-methyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 2,4,5-Triphenylimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4,5-Tribromo-1-methyl-1H-imidazole in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
2,4,5-Tribromo-1-methyl-1H-imidazole is a halogenated heterocyclic compound that serves as a versatile building block in synthetic chemistry.[1][2] Its utility extends to the development of novel agrochemicals, where the imidazole moiety is a known pharmacophore in many successful fungicides.[3][4] The tribrominated structure of this particular imidazole offers unique steric and electronic properties that can be exploited in the design of new active ingredients for crop protection.[1][2] These application notes provide an overview of the potential uses of this compound in agrochemical research and development, along with detailed protocols for its synthesis and preliminary biological screening.
Chemical Properties and Synthesis
As a key intermediate, understanding the synthesis of this compound is fundamental. The compound is typically synthesized from 1-methylimidazole through an electrophilic bromination reaction.
Synthesis Protocol:
A general procedure for the synthesis of this compound involves the reaction of N-methylimidazole with bromine in the presence of a base.[5]
Materials:
-
N-methylimidazole
-
Sodium acetate
-
Acetic acid
-
Bromine
-
Sodium sulfite
-
Ether
-
Magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus, rotary evaporator)
Procedure:
-
Dissolve N-methylimidazole and sodium acetate in acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with constant stirring.
-
Continue stirring the mixture for several hours to ensure the completion of the reaction.
-
Remove the acetic acid by distillation under reduced pressure.
-
Suspend the resulting residue in water and stir.
-
Collect the precipitate by filtration, wash with water, and dry under a high vacuum to yield crude this compound.
-
For purification, the crude product can be treated with a sodium sulfite solution and heated under reflux.
-
After cooling, adjust the pH of the solution to 9-10 with 2N sodium hydroxide.
-
Extract the product with ether.
-
Combine the organic phases, dry over magnesium sulfate, filter, and concentrate to obtain the purified product.
Agrochemical Applications and Screening
The imidazole core is a well-established feature in a number of commercial fungicides, which primarily act by inhibiting ergosterol biosynthesis in fungi. The unique substitution pattern of this compound makes it a candidate for the development of novel fungicides with potentially improved efficacy or a different spectrum of activity. Below are protocols for preliminary screening of this compound for fungicidal, insecticidal, and herbicidal activities.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the experimental protocols.
Table 1: Fungicidal Activity of this compound
| Fungal Species | MIC (µg/mL) | EC50 (µg/mL) |
| Botrytis cinerea | Data | Data |
| Fusarium oxysporum | Data | Data |
| Alternaria solani | Data | Data |
| Pythium ultimum | Data | Data |
Table 2: Insecticidal Activity of this compound
| Insect Species | LC50 (µg/mL) | Mortality at 100 µg/mL (%) |
| Myzus persicae (Green Peach Aphid) | Data | Data |
| Plutella xylostella (Diamondback Moth) | Data | Data |
| Spodoptera frugiperda (Fall Armyworm) | Data | Data |
Table 3: Herbicidal Activity of this compound
| Plant Species | Germination Inhibition (%) at 100 µg/mL | Root Growth Inhibition (%) at 100 µg/mL |
| Echinochloa crus-galli (Barnyard grass) | Data | Data |
| Amaranthus retroflexus (Redroot pigweed) | Data | Data |
| Lolium rigidum (Ryegrass) | Data | Data |
Experimental Protocols
Protocol 1: In Vitro Antifungal Assay (Broth Microdilution Method)
This protocol is designed to determine the minimum inhibitory concentration (MIC) of this compound against various plant pathogenic fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a fungal spore suspension or mycelial fragment suspension in sterile PDB. Adjust the concentration to a standardized level (e.g., 1 x 10^5 spores/mL).
-
In a 96-well plate, perform serial dilutions of the stock solution with PDB to achieve a range of test concentrations. Include a positive control (commercial fungicide) and a negative control (DMSO without the test compound).
-
Inoculate each well with the fungal suspension.
-
Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
Determine the MIC by visually assessing the lowest concentration of the compound that inhibits fungal growth or by measuring the optical density at 600 nm using a plate reader.
Protocol 2: Insecticidal Bioassay (Leaf-Dip Method for Aphids)
This protocol assesses the contact toxicity of this compound against sap-sucking insects like aphids.
Materials:
-
This compound
-
Acetone or other suitable solvent
-
Triton X-100 or other surfactant
-
Host plant leaves (e.g., cabbage, bell pepper)
-
Colony of aphids (e.g., Myzus persicae)
-
Petri dishes with moist filter paper
Procedure:
-
Prepare a series of test solutions of this compound in acetone with a small amount of Triton X-100.
-
Dip host plant leaves into the test solutions for a few seconds and allow them to air dry. A control leaf should be dipped in the acetone/surfactant solution only.
-
Place the treated leaves in Petri dishes.
-
Transfer a known number of adult aphids (e.g., 10-20) onto each leaf.
-
Incubate the Petri dishes at a controlled temperature and light cycle.
-
Assess aphid mortality at 24, 48, and 72 hours post-treatment.
Protocol 3: Herbicidal Bioassay (Seed Germination and Root Growth Inhibition)
This protocol evaluates the pre-emergent herbicidal potential of this compound.
Materials:
-
This compound
-
Acetone
-
Agar
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Petri dishes
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare a 1% agar solution in water and autoclave. While the agar is still molten, add the stock solution to achieve the desired final concentrations. Also prepare a control with acetone only.
-
Pour the agar solutions into sterile Petri dishes and allow them to solidify.
-
Place a known number of seeds (e.g., 10-20) on the surface of the agar in each Petri dish.
-
Seal the Petri dishes and incubate them in a growth chamber with appropriate light and temperature conditions.
-
After a set period (e.g., 5-7 days), count the number of germinated seeds and measure the root length of the seedlings.
-
Calculate the percentage of germination inhibition and root growth inhibition relative to the control.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Hypothetical Fungicidal Mechanism of Action
Many imidazole-based fungicides are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. Ergosterol is an essential component of fungal cell membranes. Its depletion disrupts membrane integrity and function, leading to fungal cell death.
Caption: Postulated mechanism of fungicidal action.
Agrochemical Screening Workflow
Caption: Workflow for primary agrochemical screening.
References
- 1. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. nbinno.com [nbinno.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. This compound | 1003-91-4 [chemicalbook.com]
Application Note: Large-Scale Synthesis and Purification of 2,4,5-Tribromo-1-methyl-1H-imidazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the gram-scale synthesis and subsequent purification of 2,4,5-Tribromo-1-methyl-1H-imidazole, a key intermediate in pharmaceutical and materials science research.[1] The synthesis involves the direct bromination of 1-methylimidazole using N-bromosuccinimide (NBS) in a suitable solvent. Purification is achieved through a systematic process of extraction and recrystallization to yield a product of high purity (>98%). This protocol is designed to be scalable, efficient, and reproducible for laboratory and pilot-plant settings.
Introduction
This compound is a versatile, multi-halogenated imidazole derivative that serves as a critical building block in advanced chemical synthesis.[1] Its tribromo-substituted structure allows for selective, step-wise functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[1] This reactivity makes it an invaluable precursor in the development of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and antiviral agents, as well as agrochemicals and novel functional materials.[1][2] The protocol outlined below describes an optimized, large-scale synthesis from 1-methylimidazole, providing a reliable method for obtaining high-purity material for research and development pipelines.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 1-Methylimidazole | Reagent Grade, ≥99% | Sigma-Aldrich | Starting material |
| N-Bromosuccinimide (NBS) | Reagent Grade, ≥98% | Sigma-Aldrich | Brominating agent |
| Acetonitrile (ACN) | Anhydrous, 99.8% | Fisher Scientific | Reaction solvent |
| Dichloromethane (DCM) | ACS Grade, ≥99.5% | VWR | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared | For quenching |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Aqueous Solution | Lab Prepared | For removing excess bromine |
| Brine (Saturated NaCl) | Aqueous Solution | Lab Prepared | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | Drying agent |
| n-Hexane | ACS Grade, ≥98.5% | VWR | Recrystallization solvent |
Equipment
-
Three-neck round-bottom flask (2 L) equipped with a mechanical stirrer, thermometer, and addition funnel
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel (2 L)
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
All procedures should be performed inside a certified chemical fume hood.[3]
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[4][5]
-
N-Bromosuccinimide is a lachrymator and corrosive; avoid inhalation and skin contact.
-
1-Methylimidazole is corrosive and can cause burns; handle with care.[6]
-
Dichloromethane is a volatile and potentially carcinogenic solvent; ensure adequate ventilation.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[3][4][5][7]
Experimental Protocols
Large-Scale Synthesis of this compound (Crude)
-
Reaction Setup: Assemble a 2 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.
-
Charge Reactants: To the flask, add 1-methylimidazole (82.1 g, 1.0 mol) and anhydrous acetonitrile (800 mL). Stir the mixture until the 1-methylimidazole is fully dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Bromination: Slowly add N-bromosuccinimide (NBS) (551.4 g, 3.1 mol) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium thiosulfate solution (1 L) to quench excess NBS.
-
Solvent Removal: Remove the acetonitrile from the mixture under reduced pressure using a rotary evaporator.
Purification Protocol
-
Extraction: Transfer the remaining aqueous slurry to a 2 L separatory funnel. Extract the product with dichloromethane (3 x 400 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 300 mL) and brine (1 x 300 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot dichloromethane. Slowly add n-hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) for several hours to facilitate crystal formation.[8][9]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum to yield pure this compound.
Results and Data Presentation
The following table summarizes the expected quantitative data from the described protocol.
| Parameter | Value |
| Starting Material (1-Methylimidazole) | 82.1 g (1.0 mol) |
| Brominating Agent (NBS) | 551.4 g (3.1 mol) |
| Reaction Temperature | 0-10 °C (addition), RT (reaction) |
| Reaction Time | 12-16 hours |
| Crude Product Yield | ~300-320 g |
| Purified Product Yield | 270-290 g (78-83% yield) |
| Appearance | White to light yellow solid[1] |
| Purity (by HPLC/NMR) | >98% |
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of crude this compound.
Diagram 2: Purification Workflow
Caption: Step-by-step workflow for the purification of the final product.
References
- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. This compound | 1003-91-4 | Benchchem [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.fi [fishersci.fi]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method involves the bromination of 1-methylimidazole using bromine in acetic acid, often in the presence of a base like sodium acetate to neutralize the HBr byproduct.
Q2: What are the expected yields for this synthesis?
A2: Yields can vary significantly based on the specific conditions. A reported synthesis of this compound from N-methylimidazole resulted in a 29% yield, with the acknowledgment that some product remained in the mother liquor.[1] Another procedure for the synthesis of the unmethylated analog, 2,4,5-tribromoimidazole, reported a yield of 71%.[2] Optimization of reaction conditions is crucial for improving the yield.
Q3: What are the key safety precautions to take during this synthesis?
A3: Bromine is a hazardous and corrosive substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Acetic acid is also corrosive. Care should be taken during the workup, especially when neutralizing the reaction mixture.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The melting point of the compound can also be a good indicator of purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Increase the reaction time or temperature. - Ensure the dropwise addition of bromine to control the reaction rate. - Use a slight excess of bromine to ensure complete bromination. |
| Product loss during workup. | - Be cautious during the neutralization step with sodium bicarbonate to avoid product decomposition. - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to maximize recovery from the aqueous phase.[1] - Carefully evaporate the solvent under reduced pressure to avoid loss of the product. | |
| Formation of side products. | - Control the reaction temperature to minimize the formation of over-brominated or other side products. - The order of addition of reagents can be critical; typically, bromine is added to the solution of 1-methylimidazole. | |
| Product is difficult to purify | Presence of unreacted starting material or partially brominated imidazoles. | - Use silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) for purification.[1] |
| Oily or non-crystalline product. | - Attempt to recrystallize the product from a suitable solvent system. - If recrystallization is unsuccessful, column chromatography is the recommended purification method. | |
| Reaction does not proceed to completion | Insufficient amount of brominating agent. | - Ensure that at least 3 equivalents of bromine are used for the tribromination of 1-methylimidazole. |
| Low reaction temperature. | - While the reaction is typically run at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC to avoid side product formation at higher temperatures. |
Experimental Protocols
Synthesis of this compound[1]
Materials:
-
1-methylimidazole
-
Sodium acetate
-
Acetic acid
-
Bromine
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1-methylimidazole (1.64 g, 19.97 mmol) and sodium acetate (25 g, 300 mmol) in acetic acid (180 mL).
-
Prepare a solution of bromine (9.6 g, 60.07 mmol) in acetic acid.
-
Add the bromine solution dropwise to the 1-methylimidazole solution at room temperature.
-
Stir the reaction mixture at room temperature for 2.5 hours.
-
After the reaction is complete, remove the acetic acid by distillation under reduced pressure.
-
Suspend the residue in 500 mL of water and stir for 10 minutes at room temperature.
-
Collect the precipitate by filtration, wash with water, and dry under high vacuum to obtain the crude product.
-
The reported yield for the crude product as a light yellow powder was 1.82 g (29%).[1] Further purification can be performed by silica gel column chromatography.
Visual Guides
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting guide for low yield issues.
References
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with 2,4,5-Tribromo-1-methyl-1H-imidazole
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2,4,5-Tribromo-1-methyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed troubleshooting guides for common palladium-catalyzed reactions.
General Issues
Q1: My reaction shows low or no conversion. What are the common causes?
A1: Low or no conversion in palladium-catalyzed reactions with this compound can stem from several factors:
-
Catalyst Inactivation: The imidazole nitrogen can coordinate with the palladium center, leading to catalyst inhibition.
-
Poor Reagent Quality: Degradation of the boronic acid/ester or alkyne, and impurities in solvents or other reagents can poison the catalyst.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, base, or ligand choice can prevent the reaction from proceeding.
-
Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst.
Q2: I am observing the formation of multiple products. What are the likely side reactions?
A2: With a polyhalogenated substrate like this compound, several side reactions can occur:
-
Multiple Couplings: The presence of three bromine atoms allows for the possibility of mono-, di-, and tri-substituted products. Controlling the stoichiometry of the coupling partner is crucial for selectivity.
-
Homocoupling: Self-coupling of the boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions) can be a significant side reaction.
-
Proto-debromination/dehalogenation: Replacement of a bromine atom with a hydrogen atom can occur, leading to a reduced starting material.
-
Hydrolysis of Coupling Partner: Boronic acids can be prone to hydrolysis (protodeboronation), especially at elevated temperatures and in the presence of water.
Suzuki-Miyaura Coupling
Q3: I am struggling with regioselectivity in the Suzuki-Miyaura coupling of this compound. Which bromine is most reactive?
A3: For N-substituted 2,4,5-tribromoimidazoles, the C2-Br bond is generally the most reactive towards Suzuki-Miyaura coupling.[1] This is attributed to the electronic effects of the imidazole ring. By using one equivalent of the boronic acid, selective mono-arylation at the C2 position can be achieved.
Q4: My Suzuki-Miyaura reaction is sluggish. How can I improve the reaction rate and yield?
A4: To improve a sluggish Suzuki-Miyaura reaction, consider the following:
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the oxidative addition and reductive elimination steps.
-
Base Selection: The choice of base is critical for the transmetalation step. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The solubility of the base in the chosen solvent system is also important.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic reactants and the inorganic base.
-
Temperature: Increasing the reaction temperature can often overcome the activation energy barrier.
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Heck Reaction
Q5: I am attempting a Heck reaction with this compound and an alkene, but the reaction is not proceeding. What should I consider?
A5: The Heck reaction can be challenging with electron-rich heterocycles. Key considerations include:
-
Catalyst and Ligand: A phosphine-free catalyst system or one with bulky, electron-rich phosphine ligands may be necessary. Palladium acetate (Pd(OAc)₂) is a common precursor.
-
Base: An organic base like triethylamine (NEt₃) or an inorganic base such as potassium carbonate (K₂CO₃) is typically required.
-
Solvent: Polar aprotic solvents like DMF or NMP are often used.
-
Additives: In some cases, additives like phase-transfer catalysts (e.g., TBAB) can improve yields.
Sonogashira Coupling
Q6: What are the key parameters for a successful Sonogashira coupling with this compound?
A6: The Sonogashira coupling involves a palladium catalyst and a copper co-catalyst. Important factors include:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) source (e.g., CuI) is standard.
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used and can sometimes serve as the solvent.
-
Solvent: Anhydrous, deoxygenated solvents like THF or DMF are commonly employed.
-
Reaction Temperature: While many Sonogashira couplings proceed at room temperature, heating may be necessary for less reactive bromides.
Q7: How can I avoid the formation of diynes (Glaser coupling) in my Sonogashira reaction?
A7: The homocoupling of terminal alkynes (Glaser coupling) is a common side reaction. To minimize this:
-
Rigorous Degassing: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, which promotes homocoupling.
-
Controlled Addition of Alkyne: Slow addition of the alkyne to the reaction mixture can sometimes suppress homocoupling.
-
Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to avoid Glaser coupling.
Quantitative Data Summary
The following tables summarize representative reaction conditions for palladium-catalyzed couplings of polyhalogenated imidazoles.
Table 1: Regioselective Suzuki-Miyaura Coupling of a Protected 2,4,5-Tribromoimidazole Derivative[1]
| Substrate | Coupling Partner (ArB(OH)₂) | Key Conditions | Product | Site of Arylation |
| 2,4,5-tribromo-1-SEM-imidazole | 2-Naphthylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 2-(2-Naphthyl)-4,5-dibromo-1-SEM-imidazole | C2 |
| 2,4,5-tribromo-1-SEM-imidazole | 4-Biphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 2-(4-Biphenyl)-4,5-dibromo-1-SEM-imidazole | C2 |
Note: SEM (2-(trimethylsilyl)ethoxymethyl) is a protecting group.
Table 2: General Conditions for Heck and Sonogashira Couplings
| Reaction | Typical Catalyst System | Typical Base | Typical Solvent | Temperature (°C) |
| Heck | Pd(OAc)₂, P(o-tol)₃ | NEt₃ | DMF, NMP | 80-120 |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | NEt₃, i-Pr₂NH | THF, DMF | 25-80 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Mono-arylation of a 2,4,5-Tribromo-1-substituted-imidazole
This protocol is adapted from the selective arylation of a closely related substrate and should be optimized for this compound.[1]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.0-1.1 equiv.), and a base such as Na₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Reaction
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in a polar aprotic solvent like DMF.
-
Reagent Addition: Add the alkene (1.2-1.5 equiv.), a base such as triethylamine (2.0 equiv.), a palladium source like Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%) if required.
-
Reaction: Heat the mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in degassed THF or DMF at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (1-3 mol%).
-
Reagent Addition: Add an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) followed by the terminal alkyne (1.1-1.2 equiv.).
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
Signaling Pathways and Logical Relationships
Factors Influencing Regioselectivity
The regioselectivity of cross-coupling reactions on this compound is influenced by a combination of electronic and steric factors, as well as the reaction conditions.
Caption: Factors influencing regioselectivity in cross-coupling reactions.
References
Optimizing solvent conditions for reactions involving 2,4,5-Tribromo-1-methyl-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing solvent conditions in reactions involving 2,4,5-Tribromo-1-methyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a multi-halogenated imidazole derivative.[1] Due to the presence of three bromine atoms, the molecule has a significant hydrophobic character.[2] Consequently, it exhibits limited solubility in polar solvents like water.[2] It is more readily soluble in non-polar organic solvents, which are often employed in the cross-coupling reactions where this compound is a key reactant.[2] The solubility of this compound, like many organic solids, is expected to increase with a rise in temperature.[2]
Q2: Which solvents are typically recommended for Suzuki-Miyaura cross-coupling reactions with this compound?
A2: For Suzuki-Miyaura reactions, a range of solvents can be utilized, often in combination with water to facilitate the dissolution of the inorganic base and to activate the boronic acid species. Common solvent systems include ethers such as 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents such as N,N-dimethylformamide (DMF). The choice of solvent can influence reaction rates and yields, and often a mixture of an organic solvent with water (e.g., in ratios from 2:1 to 10:1) provides optimal results.[3]
Q3: What are the suggested solvent systems for Stille cross-coupling reactions involving this compound?
A3: For Stille couplings, anhydrous, non-polar, aprotic solvents are generally preferred. Toluene is a very common choice due to its ability to dissolve the organostannane reagents and its relatively high boiling point, which allows for a wider range of reaction temperatures. Other suitable solvents include 1,4-dioxane and THF. The choice of solvent can sometimes influence the rate of side reactions such as dehalogenation.[4]
Q4: Can the imidazole nitrogen in this compound interfere with the catalyst?
A4: While the imidazole moiety can act as a ligand and potentially inhibit the palladium catalyst, the presence of the N-methyl group in this compound mitigates this issue compared to N-unsubstituted imidazoles.[1] However, if catalyst inhibition is suspected, the use of ligands that form more stable complexes with palladium can be beneficial.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | - Ensure this compound is fully dissolved. Consider a solvent system with a higher proportion of the organic solvent or switch to a solvent with better solubilizing properties for this substrate, such as toluene or DMF. - Gently warm the reaction mixture to aid dissolution before adding the catalyst. |
| Catalyst Inactivity | - Use fresh palladium catalyst and ligands. - Ensure solvents are adequately degassed to prevent oxidation of the Pd(0) active species. - Consider using a more stable palladium precatalyst. |
| Inefficient Transmetalation | - The choice and quality of the base are critical. Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is finely powdered and anhydrous. - The addition of water to the organic solvent (e.g., dioxane/water, THF/water) can facilitate the transmetalation step.[3] |
| Side Reactions | - Homocoupling of Boronic Acid: This can occur if the reaction mixture is not properly degassed, leading to the presence of oxygen.[5] It can also be a sign of slow cross-coupling. - Protodebromination: The replacement of a bromine atom with hydrogen can occur. Using a more active catalyst system to accelerate the desired cross-coupling can minimize this. |
Logical Flow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
References
- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
Degradation pathways and stability of 2,4,5-Tribromo-1-methyl-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating experiments involving 2,4,5-Tribromo-1-methyl-1H-imidazole. The following sections address potential issues related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a highly brominated imidazole derivative. It is primarily used as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its tribrominated structure allows for selective functionalization at different positions of the imidazole ring, making it a valuable precursor for creating complex molecules.
Q2: What is the expected stability of this compound under standard laboratory conditions?
A2: Under standard laboratory conditions (i.e., stored in a cool, dry, and dark place), this compound is a stable crystalline solid. However, like many halogenated heterocyclic compounds, its stability can be compromised by exposure to high temperatures, extreme pH, strong oxidizing agents, and UV light.
Q3: What are forced degradation studies and why are they important for a compound like this compound?
A3: Forced degradation studies, also known as stress testing, are essential in pharmaceutical development to understand the chemical stability of a drug substance.[1][2] These studies involve subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to identify potential degradation products and pathways.[1][3][4][5] This information is crucial for developing stable formulations, determining appropriate storage conditions, and establishing a shelf-life for the final product.[6]
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the chemistry of brominated imidazoles. These may include:
-
Hydrolysis: Under acidic or basic conditions, the bromine atoms may be susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of hydroxylated or debrominated species.
-
Oxidation: The imidazole ring can be susceptible to oxidative cleavage, especially in the presence of strong oxidizing agents like hydrogen peroxide.[7] This can lead to the formation of various ring-opened byproducts.
-
Photodegradation: Exposure to UV light can induce the homolytic cleavage of the carbon-bromine bonds, leading to the formation of radical intermediates and subsequent degradation products. Halogenated aromatic compounds are known to be susceptible to photodegradation.[8]
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The thermal stability of imidazole derivatives can vary, but decomposition often begins at temperatures above 200°C.[9][10]
Q5: What is a stability-indicating method, and why do I need one for my experiments?
A5: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[2] It must also be able to separate and quantify the degradation products.[11] Developing a SIM, typically using High-Performance Liquid Chromatography (HPLC), is crucial for monitoring the stability of this compound in your formulations and for accurately assessing its purity over time.[12][13]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Stability Analysis
| Potential Cause | Troubleshooting Steps |
| Degradation of the Compound | 1. Confirm the identity of the new peaks using mass spectrometry (MS) to determine if they are degradation products.[14] 2. Review the storage conditions of your sample. Ensure it is protected from light, high temperatures, and humidity.[6] 3. If degradation is confirmed, perform a systematic forced degradation study to identify the specific stressor (e.g., pH, light, heat, oxidant) causing the degradation. |
| Contamination | 1. Analyze a blank (solvent) injection to rule out contamination from the analytical system. 2. Prepare a fresh sample using high-purity solvents and reagents to eliminate the possibility of external contamination. |
| Interaction with Excipients | 1. If working with a formulation, analyze the excipients alone under the same conditions to check for any interfering peaks. 2. Conduct compatibility studies by preparing binary mixtures of the compound and each excipient to identify any interactions. |
Issue 2: Loss of Assay Purity Over Time
| Potential Cause | Troubleshooting Steps |
| Inherent Instability in the Formulation | 1. Evaluate the pH of the formulation. The stability of imidazole compounds can be pH-dependent.[15] 2. Assess the need for antioxidants if oxidative degradation is suspected. 3. Consider the use of light-protective packaging if photostability is a concern.[15] |
| Inadequate Storage Conditions | 1. Verify that the storage temperature and humidity are within the recommended range.[16] 2. Ensure that the container closure system is appropriate and provides adequate protection. |
| Analytical Method Issues | 1. Re-validate the stability-indicating method to ensure its accuracy and precision.[14] 2. Check for co-elution of the main peak with a degradation product by employing a photodiode array (PDA) detector to assess peak purity. |
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Template)
| Stress Condition | Conditions | Duration | % Degradation | Major Degradation Products (Retention Time) | Mass Balance (%) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24, 48, 72 h | |||
| Base Hydrolysis | 0.1 M NaOH, RT | 2, 4, 8 h | |||
| Oxidative | 3% H₂O₂, RT | 24, 48, 72 h | |||
| Thermal | 80°C, Solid State | 7, 14, 21 days | |||
| Photolytic (Solid) | ICH Option 1 | - | |||
| Photolytic (Solution) | ICH Option 1 | - |
This table should be populated with experimental data.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH at room temperature. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide at room temperature. Protect from light. Withdraw samples at appropriate time intervals and dilute for analysis.
-
Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 80°C. Withdraw samples at specified time points, dissolve in a suitable solvent, and dilute for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] Analyze the samples after exposure.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method with a PDA and/or MS detector to separate and identify the degradation products.
Mandatory Visualization
Caption: Workflow for conducting forced degradation studies.
Caption: Potential degradation pathways for the compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. scilit.com [scilit.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 15. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 16. www3.paho.org [www3.paho.org]
Technical Support Center: Regioselective Synthesis of Substituted Imidazoles
Welcome to the technical support center for the regioselective synthesis of substituted imidazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselectivity in imidazole synthesis?
A1: The primary challenge in the synthesis of unsymmetrically substituted imidazoles is controlling the position of substituents on the imidazole ring, leading to the formation of regioisomers. This is due to the tautomeric nature of the imidazole ring, where the N-H proton can reside on either of the two nitrogen atoms.[1] Key challenges include:
-
N-Substitution: Alkylation or arylation of an unsymmetrical imidazole can occur at either the N-1 or N-3 position, often yielding a mixture of products.[2][3]
-
C-Substitution: In multi-component reactions, the regioselectivity of substituent placement at the C-2, C-4, and C-5 positions can be difficult to control, depending on the starting materials and reaction conditions.[4][5]
-
Influence of Substituents: The electronic and steric properties of existing substituents on the imidazole precursor can direct the position of incoming groups, sometimes leading to undesired isomers.[6]
Q2: How can I distinguish between different regioisomers of my substituted imidazole product?
A2: Differentiating between regioisomers is critical for product characterization and reaction optimization. The following analytical techniques are highly effective:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR are powerful tools for structure elucidation.[6][7] Chemical shifts and coupling constants of the imidazole ring protons and carbons will differ between isomers. Two-dimensional NMR techniques like NOESY (for through-space correlations) and HMBC (for through-bond correlations) can provide unambiguous structural assignments.[6][7]
-
X-ray Crystallography: Single-crystal X-ray analysis provides definitive proof of the molecular structure and regiochemistry of a crystalline product.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can often separate regioisomers, allowing for their quantification and isolation. Developing a suitable HPLC method is crucial for monitoring reaction progress and purity.
Q3: What are the common synthetic strategies for preparing substituted imidazoles?
A3: Several classical and modern synthetic methods are employed, each with its own advantages and challenges regarding regioselectivity:
-
Debus-Radziszewski Synthesis: A multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).[7][8] This method is versatile for preparing 2,4,5-trisubstituted imidazoles.[8]
-
Van Leusen Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, reacting with an imine to form the imidazole ring. It is particularly useful for synthesizing 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[8]
-
Wallach Synthesis: Involves the reaction of N,N'-disubstituted oxamides with a dehydrating agent like phosphorus pentachloride to yield 1-substituted 2-chlorimidazoles, which can be further functionalized.[7]
-
Modern Methods: These include metal-catalyzed cross-coupling reactions for C-H arylation and N-arylation, as well as syntheses utilizing novel reagents and catalytic systems to improve regiocontrol.[4][5][9]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Regioisomer
You are obtaining a low yield of your target substituted imidazole, with significant formation of undesired regioisomers.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Regioselective N-alkylation of imidazoles with alcohols over zeolites - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Halogen Wars: A Comparative Analysis of Brominated vs. Chlorinated Imidazole Analogs in Bioactivity
For researchers, scientists, and drug development professionals, the strategic placement of halogen atoms on a bioactive scaffold can significantly influence efficacy. This guide provides a comparative overview of the bioactivity of brominated and chlorinated imidazole analogs, drawing upon available experimental data to highlight trends in their antifungal, antibacterial, and anticancer properties.
This analysis synthesizes findings from multiple studies to offer a comparative perspective on how bromine versus chlorine substitution on the imidazole ring impacts biological outcomes. While direct head-to-head comparisons across a wide range of analogs are not always available in the literature, this guide collates existing data to provide a valuable resource for medicinal chemists and pharmacologists.
Antifungal Activity: A Tale of Two Halogens
The antifungal potential of halogenated imidazoles is a key area of investigation. Studies suggest that the nature and position of the halogen substituent are critical determinants of antifungal potency.
A study on 4,5-dihaloimidazoles revealed that chlorination can significantly enhance antifungal activity compared to the parent imidazole. For instance, 4,5-dichloroimidazole (DCI) demonstrated notable efficacy against various fungal strains, whereas the parent imidazole was inactive.[1] This suggests that the electron-withdrawing nature of chlorine atoms at these positions may be crucial for interacting with fungal-specific targets.
While direct comparative data for a wide array of brominated versus chlorinated imidazole analogs in antifungal assays is limited, the available information underscores the importance of the halogen in conferring antifungal properties.
Table 1: Comparative Antifungal Activity of Imidazole Analogs
| Compound | Fungal Strain | Activity Metric (e.g., MIC) | Reference |
| Imidazole | Aspergillus spp., Candida spp., Trichophyton spp. | Inactive | [1] |
| 4,5-dichloroimidazole (DCI) | Aspergillus spp., Candida spp., Trichophyton spp. | Sensitive | [1] |
| DCI-Cr3+ Complex | Aspergillus spp., Candida spp., Trichophyton spp. | More active than Ketoconazole | [1] |
| DCI-Co2+ Complex | Aspergillus spp., Candida spp., Trichophyton spp. | More active than Ketoconazole | [1] |
Anticancer Cytotoxicity: Halogenation as a Strategy for Potency
In the realm of oncology, halogenated imidazole derivatives have emerged as promising scaffolds for the development of novel anticancer agents. The substitution of bromine or chlorine atoms on the imidazole or associated phenyl rings has been shown to modulate their cytotoxic effects against various cancer cell lines.
Several studies have reported the potent anticancer activity of imidazole derivatives bearing halogen substituents. For example, imidazole-pyrazole hybrids with halogen substitutions on the benzene ring exhibited significant cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines.
A series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides were synthesized and evaluated for their cytotoxic effects. Among these, compounds with bromine (3-Br) and fluorine (3-F, 2-F, 4-F) substitutions demonstrated potent activity against HCT-116 (colon), HepG2 (liver), and MCF-7 (breast) cancer cell lines, with IC50 values in the low micromolar range.[2]
While a direct comparison of brominated versus chlorinated analogs within the same study is often missing, the collective data suggest that both halogens can contribute to potent anticancer activity. The specific position of the halogen and the overall molecular structure are key determinants of this activity.
Table 2: Comparative Anticancer Activity of Halogenated Imidazole and Benzimidazole Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6c (3-Br substituted) | HCT-116 | 8.45 | [2] |
| HepG2 | 7.82 | [2] | |
| MCF-7 | 9.13 | [2] | |
| Compound 6d (4-Br substituted) | HCT-116 | 15.62 | [2] |
| HepG2 | 18.33 | [2] | |
| MCF-7 | 21.48 | [2] | |
| Compound 6h (2-F substituted) | HCT-116 | 10.21 | [2] |
| HepG2 | 8.94 | [2] | |
| MCF-7 | 11.57 | [2] | |
| Compound 6i (3-F substituted) | HCT-116 | 9.38 | [2] |
| HepG2 | 8.16 | [2] | |
| MCF-7 | 10.11 | [2] | |
| Compound 6j (4-F substituted) | HCT-116 | 12.51 | [2] |
| HepG2 | 10.76 | [2] | |
| MCF-7 | 14.23 | [2] |
Signaling Pathways in Cancer
Halogenated imidazole analogs often exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Several studies have pointed towards the inhibition of various kinases as a primary mechanism of action.
For instance, certain halogenated benzimidazole hybrids have been identified as potent inhibitors of kinases such as EGFR, HER2, and CDK2.[2] The lead compound 6i from one study was found to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells, which was associated with the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[2]
The following diagram illustrates a simplified representation of a signaling pathway that can be targeted by halogenated imidazole analogs, leading to apoptosis.
Caption: Simplified signaling pathway for apoptosis induction by halogenated imidazole analogs.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments cited in the literature.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted in a standardized growth medium, such as RPMI-1640, to achieve a final inoculum concentration.
-
Drug Dilution: The test compounds (brominated and chlorinated imidazole analogs) are serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared fungal suspension. A growth control well (containing only the fungal suspension and medium) and a sterility control well (containing only the medium) are also included.
-
Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a suitable culture medium.
-
Compound Treatment: The cells are then treated with various concentrations of the brominated and chlorinated imidazole analogs for a specified duration (e.g., 48 or 72 hours). A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the treatment period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Calculation: The cell viability is expressed as a percentage of the control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
The following diagram illustrates the general workflow for an in vitro cytotoxicity assay.
Caption: General workflow of an MTT assay for determining cytotoxicity.
Conclusion
The bioactivity of imidazole analogs is significantly influenced by halogen substitution. While the available data indicates that both bromination and chlorination can enhance the antifungal and anticancer properties of the imidazole scaffold, a systematic, direct comparison is necessary to draw definitive structure-activity relationships. The position of the halogen atom on the imidazole or associated aromatic rings is a critical factor in determining the biological activity. Future research focusing on the parallel synthesis and evaluation of a series of brominated and chlorinated imidazole analogs under standardized assay conditions will be invaluable for elucidating the precise role of each halogen in modulating bioactivity and for the rational design of more potent therapeutic agents.
References
2,4,5-Tribromo-1-methyl-1H-imidazole: A Superior Building Block for Complex Molecule Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of synthetic efficiency and success. In the realm of heterocyclic chemistry, 2,4,5-Tribromo-1-methyl-1H-imidazole (TBM) has emerged as a highly versatile and advantageous precursor for the synthesis of complex, biologically active molecules. Its unique trifunctionalized nature allows for programmed, regioselective transformations, offering a distinct edge over less substituted imidazole analogues.
This guide provides an objective comparison of TBM's performance against other brominated imidazole building blocks, supported by experimental data. It details the key advantages of TBM in various synthetic applications, including the synthesis of kinase inhibitors and marine natural product analogues.
The Strategic Advantage of Tribromination
The primary advantage of this compound lies in the differential reactivity of its three bromine atoms. The bromine at the C2 position is the most labile and susceptible to metal-halogen exchange and subsequent cross-coupling reactions. This is followed by the C5 and then the C4 positions. This reactivity gradient allows for a stepwise and controlled functionalization of the imidazole core, a feature not available in mono- or di-brominated imidazoles.
This strategic bromination pattern, combined with the N-methyl protection which prevents unwanted side reactions, makes TBM an exceptionally valuable intermediate for introducing steric and electronic diversity into target molecules.[1] It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which are cornerstones of modern medicinal chemistry.[1]
Comparative Performance in Cross-Coupling Reactions
While direct head-to-head comparative studies are limited, the available data indicates the superior utility of TBM for sequential, regioselective functionalization. The ability to selectively react at the C2 position first, followed by subsequent reactions at C5 and C4, provides a powerful tool for building molecular complexity.
| Building Block | Cross-Coupling Reaction | Position of Functionalization | Typical Yields | Reference |
| This compound | Suzuki-Miyaura (Step 1) | C2 | Good to Excellent | [2] |
| Suzuki-Miyaura (Step 2) | C5 or C4 | Moderate to Good | [2] | |
| 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole | Suzuki-Miyaura | C2 and C4 (one-pot) | Good | [3] |
| 4(5)-Bromo-1H-imidazole | Suzuki-Miyaura | C4(5) | Good to Excellent |
This table summarizes general observations from the literature. Yields are highly dependent on specific substrates and reaction conditions.
The stepwise approach offered by TBM is invaluable in creating libraries of analogues for structure-activity relationship (SAR) studies. For instance, a common scaffold can be selectively functionalized at the C2 position with a variety of substituents, and then the most promising candidates can be further diversified at the C5 and/or C4 positions.
Experimental Protocols
Regioselective Metal-Halogen Exchange and Quenching
This protocol demonstrates the selective functionalization at the C2 position of a protected tribromoimidazole.
Materials:
-
1-Protected 2,4,5-tribromoimidazole
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzophenone)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 1-protected 2,4,5-tribromoimidazole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add one equivalent of n-BuLi solution dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes to ensure complete metal-halogen exchange at the C2 position.
-
Add the electrophile (e.g., benzophenone) to the reaction mixture and stir for an additional 1-2 hours at -78 °C.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This selective monolithiation and subsequent reaction with an electrophile yields the corresponding 2-substituted-4,5-dibromo-1-protected-imidazole in good yields. Further lithiation can then be performed to functionalize the C5 position.[2]
Sonogashira Coupling of a Dibrominated Intermediate
This protocol outlines a general procedure for Sonogashira coupling, which can be adapted for the stepwise functionalization of TBM-derived intermediates.
Materials:
-
Dibromo-imidazole substrate (e.g., 2-substituted-4,5-dibromo-1-methyl-1H-imidazole)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the dibromo-imidazole substrate.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4][5][6]
Applications in Drug Discovery and Natural Product Synthesis
The versatility of TBM makes it a valuable tool in the synthesis of a wide range of biologically active molecules.
Synthesis of Kinase Inhibitors
The imidazole scaffold is a common feature in many kinase inhibitors. The ability to introduce diverse substituents at specific positions of the imidazole ring using TBM is crucial for tuning the potency and selectivity of these inhibitors. One important target is the Transforming Growth Factor-β-activated kinase 1 (TAK1) , a key signaling node in inflammatory and cancer pathways.[7][8][9][10]
The TAK1 signaling pathway is activated by various stimuli, including TGF-β, TNF-α, and IL-1β.[1][2][7][11] Activation of TAK1 leads to the downstream activation of the NF-κB and MAPK signaling pathways, which regulate the expression of inflammatory cytokines and other pro-survival genes.[11] Inhibitors of TAK1 can block these pathways and have therapeutic potential in a range of diseases.
The stepwise functionalization of TBM allows for the synthesis of libraries of 2,4,5-trisubstituted imidazoles that can be screened for potent and selective TAK1 inhibition.
Synthesis of Marine Natural Product Analogues
Many marine natural products, such as the oroidin family of alkaloids, possess a brominated pyrrole-imidazole core and exhibit a range of biological activities, including antimicrobial and anti-biofilm properties.[9][11] TBM is an ideal starting material for the synthesis of these complex natural products and their analogues. The ability to selectively introduce different functional groups at the 2, 4, and 5 positions of the imidazole ring allows for the creation of novel oroidin analogues with potentially enhanced biological activity or improved pharmacokinetic properties.
Conclusion
This compound offers significant advantages over other brominated imidazole building blocks due to its unique potential for programmed, regioselective functionalization. This allows for the efficient and controlled synthesis of complex, highly substituted imidazole-containing molecules. Its utility in the synthesis of kinase inhibitors and marine natural product analogues highlights its importance as a key building block in modern drug discovery and organic synthesis. The ability to perform stepwise cross-coupling reactions provides a powerful strategy for generating molecular diversity and optimizing the properties of lead compounds.
References
- 1. TGF-β signaling via TAK1 pathway: Role in kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. TGF-β-activated kinase-1: New insights into the mechanism of TGF-β signaling and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 11. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Efficiency in 2,4,5-Tribromo-1-methyl-1H-imidazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficiency of various catalysts for C-C and C-N bond formation using 2,4,5-Tribromo-1-methyl-1H-imidazole as the starting material. The data presented is compiled from studies on analogous polyhalogenated heterocycles, offering a predictive benchmark for catalyst performance in the absence of a direct head-to-head comparison on this specific substrate.
Data Presentation: Catalyst Performance in Coupling Reactions
The following tables summarize the performance of common palladium and copper-based catalytic systems in Suzuki-Miyaura and Buchwald-Hartwig/Chan-Lam coupling reactions. These reactions are crucial for the functionalization of the imidazole core, a prevalent scaffold in many pharmaceutical compounds.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura C-C Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 80 | 2 | Arylboronic acid | Good | [1] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Arylboronic acid | High | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | Arylboronic acid | High | [2] |
| Pd₂(dba)₃ | IMes | Cs₂CO₃ | Dioxane | 100 | 15 | Arylboronic acid | ~96 | [3] |
Note: Yields are reported for analogous bromo-heterocycles and serve as a strong indicator of performance for the target substrate.
Table 2: Comparison of Catalysts for C-N Coupling (Amination)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Reaction Type | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | Amines | Good to Excellent | Buchwald-Hartwig | [4][5] |
| Pd(OAc)₂ | RuPhos | LHMDS | Toluene/Dioxane | 80-110 | 12-24 | Amines | Good to Excellent | Buchwald-Hartwig | [6] |
| Cu(OAc)₂ | None | None | CH₂Cl₂ | Room Temp | 48 | Arylboronic acids | Moderate to Good | Chan-Lam | [7] |
| CuI | Phenanthroline derivative | K₂CO₃ | H₂O/MeCN | Ambient | - | Imidazole | Good to Excellent | Chan-Lam | [8] |
Note: LHMDS = Lithium bis(trimethylsilyl)amide. Data is representative for amination reactions of bromo-heterocycles.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., Dioxane/H₂O mixture, 5 mL).
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the specified temperature (e.g., 100 °C) for the designated time. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Mandatory Visualization
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Council on Undergraduate Research (CUR) - Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand [ncur.secure-platform.com]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to In-Vitro and In-Vivo Efficacy of Novel Imidazole Derivatives in Cancer Research
Data Presentation: In-Vitro vs. In-Vivo Studies
The following sections summarize the quantitative data from the in-vitro cytotoxicity assays and the in-vivo tumor growth inhibition studies of the imidazole-pyridine hybrid compounds.
Table 1: In-Vitro Cytotoxicity (IC50) of Imidazole-Pyridine Derivatives against Breast Cancer Cell Lines. [3]
| Compound | BT474 (µM) | T47D (µM) | MCF-7 (µM) | MDA-MB468 (µM) | L929 (Normal Cell Line, µM) |
| 5a | 45.82 ± 1.32 | > 50 | > 50 | 45.82 ± 1.32 | 88.41 ± 1.08 |
| 5c | 35.98 ± 1.09 | > 50 | > 50 | 43.46 ± 1.08 | 48.12 ± 1.17 |
| 5d | 35.56 ± 1.02 | > 50 | > 50 | - | 57.24 ± 1.05 |
| 5e | 39.19 ± 1.12 | > 50 | > 50 | - | 67.24 ± 1.12 |
IC50 values represent the concentration required to inhibit 50% of cell growth after 24 hours of treatment. Data is presented as mean ± standard deviation.
Table 2: In-Vivo Efficacy of Compound 5e in Ehrlich Ascites Carcinoma (EAC) Bearing Mice. [2]
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Survival Time (Days) | Increase in Lifespan (%) |
| Control (Vehicle) | 3.8 ± 0.25 | - | 21 ± 1.2 | - |
| Compound 5e (10 mg/kg) | 1.6 ± 0.18 | 57.9 | 32 ± 1.5 | 52.4 |
| Compound 5e (20 mg/kg) | 1.1 ± 0.12 | 71.1 | 38 ± 1.8 | 80.9 |
| 5-Fluorouracil (20 mg/kg) | 0.8 ± 0.10 | 78.9 | 42 ± 2.1 | 100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In-Vitro Cytotoxicity Assay (SRB Assay)[3]
-
Cell Culture: Human breast cancer cell lines (BT474, T47D, MCF-7, MDA-MB468) and a normal mouse fibroblast cell line (L929) were cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized imidazole-pyridine derivatives were dissolved in DMSO and diluted with media to achieve a range of concentrations. The cells were treated with these compounds for 24 and 48 hours.
-
Cell Fixation: After the incubation period, the cells were fixed by adding 50 µL of cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates were washed with distilled water and air-dried. The fixed cells were stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.
-
Destaining and Absorbance Measurement: The unbound dye was removed by washing with 1% acetic acid. The plates were air-dried, and the bound stain was solubilized with 10 mM Tris base. The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.[3]
In-Vivo Tumor Model (Ehrlich Ascites Carcinoma)[2][3]
-
Animal Model: Swiss albino mice were used for the study. The Ehrlich Ascites Carcinoma (EAC) cells were maintained by intraperitoneal (i.p.) transplantation in the mice.
-
Tumor Inoculation: EAC cells (2 x 10⁶ cells) were injected into the right hind limb of the mice subcutaneously to induce solid tumors.
-
Treatment Protocol: Once the tumors reached a palpable size, the mice were randomly divided into groups: a control group receiving the vehicle (e.g., DMSO), treatment groups receiving different doses of the test compound (e.g., compound 5e at 10 and 20 mg/kg body weight), and a positive control group receiving a standard anticancer drug (e.g., 5-Fluorouracil at 20 mg/kg). The treatments were administered intraperitoneally every other day for a specified period.
-
Tumor Volume Measurement: Tumor volume was measured every two days using a caliper and calculated using the formula: V = 0.52 × (width)² × (length).
-
Efficacy Evaluation: The antitumor efficacy was evaluated by comparing the mean tumor volume in the treated groups to the control group. The percentage of tumor growth inhibition was calculated.
-
Survival Analysis: A separate set of animals was used to monitor the survival time. The mean survival time and the percentage increase in lifespan were calculated for each group.
-
Toxicity Assessment: During the study, the body weight of the mice was monitored, and at the end of the study, organs were collected for histopathological analysis to assess any potential toxicity of the compounds.[2]
Visualizations
The following diagrams illustrate the general workflow of the comparative study and a hypothetical signaling pathway that could be investigated for imidazole derivatives.
References
- 1. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis to differentiate isomers of tribromo-1-methyl-imidazole
For researchers and professionals in drug development, the precise identification of molecular structure is paramount. While the isomers of many substituted imidazoles can present a significant analytical challenge, the case of tribromo-1-methyl-imidazole is unique. Due to the substitution pattern of the 1-methyl-imidazole precursor, only one stable isomer, 2,4,5-tribromo-1-methyl-imidazole , is synthetically accessible. This guide provides a comprehensive overview of the spectroscopic methods used to characterize this compound, supported by predicted experimental data based on the analysis of analogous structures.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data from key spectroscopic techniques for the characterization of 2,4,5-tribromo-1-methyl-imidazole. These predictions are derived from established principles of spectroscopy and data from similar halogenated and methylated imidazole derivatives.[1][2]
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 3.7 - 3.9 | Singlet | N-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 120 - 125 | C2-Br | Carbon attached to bromine and two nitrogen atoms. |
| ~ 110 - 115 | C4-Br | Carbon attached to bromine, deshielded by adjacent bromine. |
| ~ 100 - 105 | C5-Br | Carbon attached to bromine, influenced by the N-methyl group. |
| ~ 35 - 40 | N-CH₃ | Typical range for a methyl group on a nitrogen in a heterocyclic ring. |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Predicted Wavenumber (cm⁻¹) | Functional Group | Intensity |
| 3000 - 2900 | C-H stretch (methyl) | Medium |
| 1500 - 1400 | C=N/C=C stretch (imidazole ring) | Medium-Strong |
| 1300 - 1200 | C-N stretch | Strong |
| 800 - 600 | C-Br stretch | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Value | Fragment | Rationale |
| 317, 319, 321, 323 | [M]⁺ | Molecular ion peak cluster due to bromine isotopes (⁷⁹Br and ⁸¹Br). |
| 238, 240, 242 | [M - Br]⁺ | Loss of a bromine radical. |
| 159, 161 | [M - 2Br]⁺ | Loss of two bromine radicals. |
| 80 | [M - 3Br]⁺ | Loss of three bromine radicals. |
| 42 | [CH₃-N=CH]⁺ | Fragmentation of the imidazole ring. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule and confirm the position of the methyl group.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of 2,4,5-tribromo-1-methyl-imidazole in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the C-Br and imidazole ring vibrations.[3][4][5][6]
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
Place a small amount of the powder into a pellet press.
-
Apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern to confirm the presence of three bromine atoms.[7][8]
Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.
Data Acquisition:
-
Introduce the sample into the ion source.
-
Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
Visualization of Analytical Workflow
Caption: Workflow for the spectroscopic analysis of 2,4,5-tribromo-1-methyl-imidazole.
References
- 1. 2,4,5-TRIBROMO-1-METHYL-1H-IMIDAZOLE | 1003-91-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Safe Disposal of 2,4,5-Tribromo-1-methyl-1H-imidazole: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2,4,5-Tribromo-1-methyl-1H-imidazole, a halogenated heterocyclic compound. Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found, information from analogous compounds like 2,4,5-Tribromoimidazole suggests that it should be handled as a toxic and corrosive substance.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[2][3][4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile gloves).[2][4] Gloves should be inspected for integrity before use and disposed of properly after handling the chemical.[2][4]
-
Body Protection: A lab coat, buttoned to its full length, and full-length pants.[4]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[2][4][5] If ventilation is inadequate or in the case of a spill, a respirator may be necessary.[6]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[2][6]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[2][3][7]
-
Cleanup: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1][2] Avoid generating dust.[2][3][4][6] For liquid spills, use an inert absorbent material to soak up the chemical.[5]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: All contaminated materials, including absorbent pads and PPE, must be collected in a sealed, airtight, and compatible waste container for disposal as hazardous waste.[5][6]
Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a halogenated organic compound, it is considered hazardous waste.
Waste Collection:
-
Collect waste this compound in its pure form or in solutions in a designated, sealable, and clearly labeled hazardous waste container.[6]
-
The container must be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][4][6]
Disposal Pathway:
-
Do not dispose of this chemical down the drain or in regular trash.[2][7] Discharge into the environment must be avoided.[2]
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.
-
Complete all necessary waste disposal forms as required by your institution and the disposal company.[6]
Summary of Disposal and Safety Information
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [2][3][4] |
| Handling Area | Well-ventilated area, preferably a chemical fume hood | [2][4][5] |
| Spill Cleanup | Sweep up solid, use inert absorbent for liquid. Collect in a sealed container. | [1][2][5] |
| Waste Container | Sealable, airtight, compatible, and clearly labeled hazardous waste container | [5][6] |
| Storage of Waste | Cool, dry, well-ventilated area away from incompatible materials | [4][6] |
| Final Disposal | Licensed professional waste disposal service | [7] |
| Prohibited Disposal Methods | Do not pour down the drain or discard in regular trash | [2][7] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical flow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2,4,5-Tribromo-1-methyl-1H-imidazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4,5-Tribromo-1-methyl-1H-imidazole in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated organic compound that should be handled with caution. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds like 1-methylimidazole and other brominated imidazoles suggest that it may be corrosive and harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Therefore, a stringent PPE policy is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[1][4] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[2][3] | Prevents skin contact and absorption. |
| Body Protection | A fully buttoned laboratory coat.[4] For larger quantities or risk of splashing, a chemical-resistant apron or full suit is recommended.[1] | Protects against skin exposure from spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[4][5] If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA approved respirator with appropriate cartridges should be used.[1][5] | Minimizes inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure that a calibrated chemical fume hood is operational.[5]
-
Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[1][5]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for the handling of this compound to contain any potential spills.
2. Handling the Compound:
-
Don all required PPE as specified in the table above.
-
Carefully open the container within the chemical fume hood to avoid generating dust.
-
Weigh and dispense the required amount of the compound using appropriate tools (e.g., spatula, weighing paper). Avoid creating dust.
-
If creating a solution, slowly add the compound to the solvent to prevent splashing.
-
Keep the container tightly sealed when not in use.[2]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][6]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]
Disposal Plan
1. Waste Segregation and Collection:
-
This compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste.
-
This waste should be segregated as "Halogenated Organic Waste."[4] Do not mix with non-halogenated waste streams.
-
Collect waste in a designated, properly labeled, and chemically compatible container with a secure lid.[7]
2. Storage of Waste:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7][8]
-
The storage area should be clearly marked as a hazardous waste accumulation area.
3. Final Disposal:
-
Dispose of the hazardous waste in accordance with all federal, state, and local environmental regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste disposal company.
Experimental Workflow for Safe Handling
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
